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  • Product: 2-Fluoro-3-(trifluoromethyl)benzylamine
  • CAS: 239135-49-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated organic compound with the CAS number 239135-49-0.[1] This substituted benzylamine deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated organic compound with the CAS number 239135-49-0.[1] This substituted benzylamine derivative is of significant interest to the pharmaceutical and agrochemical industries as a versatile building block in the synthesis of complex, biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

2-Fluoro-3-(trifluoromethyl)benzylamine is a liquid at room temperature.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 239135-49-0[1][3][4]
Molecular Formula C₈H₇F₄N[1][2][4]
Molecular Weight 193.14 g/mol [4]
Boiling Point 193 °C[2][3]
Density 1.321 g/mL at 25 °C[2]
Flash Point 79.6 °C - 83 °C[2][4]
Refractive Index (n20/D) 1.454[4]
IUPAC Name [2-fluoro-3-(trifluoromethyl)phenyl]methanamine[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A likely precursor for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine is 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1).[5] The synthesis would proceed via the reduction of the nitrile group to a primary amine.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product 2-Fluoro-3-(trifluoromethyl)benzonitrile 2-Fluoro-3-(trifluoromethyl)benzonitrile Reduction Reduction 2-Fluoro-3-(trifluoromethyl)benzonitrile->Reduction 2-Fluoro-3-(trifluoromethyl)benzylamine 2-Fluoro-3-(trifluoromethyl)benzylamine Reduction->2-Fluoro-3-(trifluoromethyl)benzylamine Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing Agent (e.g., LiAlH4, H2/Catalyst)->Reduction Solvent (e.g., THF, Ethanol) Solvent (e.g., THF, Ethanol) Solvent (e.g., THF, Ethanol)->Reduction

Caption: Proposed synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine.

General Experimental Protocol for Nitrile Reduction

The following is a generalized protocol based on the reduction of similar substituted benzonitriles.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), or Hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄, or Ethanol/Methanol for catalytic hydrogenation)

  • Deionized water

  • Acid (e.g., Hydrochloric acid) for workup

  • Base (e.g., Sodium hydroxide) for neutralization

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)benzonitrile in the appropriate anhydrous solvent.

  • Reduction:

    • Using LiAlH₄: Cool the solution in an ice bath and slowly add a molar excess of LiAlH₄ in portions. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Using Catalytic Hydrogenation: Place the solution of the nitrile in a hydrogenation vessel. Add the catalyst (e.g., 10% Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup and Isolation:

    • For LiAlH₄ reduction: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution. Filter the resulting precipitate and wash with an organic solvent.

    • For catalytic hydrogenation: Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 2-Fluoro-3-(trifluoromethyl)benzylamine.

Applications in Drug Discovery and Development

Substituted benzylamines, particularly those containing fluorine and trifluoromethyl groups, are key intermediates in the synthesis of a wide range of pharmaceuticals.[6] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

While specific drugs synthesized directly from 2-Fluoro-3-(trifluoromethyl)benzylamine are not prominently featured in publicly available literature, its isomers and structurally related compounds are utilized in the development of therapeutics for various diseases, including neurological disorders.[6] For instance, fluorinated benzylamines are precursors to compounds that can cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Illustrative Reaction Scheme in Pharmaceutical Synthesis

A common application of benzylamines in medicinal chemistry is their use in the formation of amides or substituted amines, which are core structures in many drug molecules.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product 2-Fluoro-3-(trifluoromethyl)benzylamine 2-Fluoro-3-(trifluoromethyl)benzylamine Amide Coupling Amide Coupling 2-Fluoro-3-(trifluoromethyl)benzylamine->Amide Coupling Carboxylic Acid or Acyl Chloride Carboxylic Acid or Acyl Chloride Carboxylic Acid or Acyl Chloride->Amide Coupling N-((2-Fluoro-3-(trifluoromethyl)phenyl)methyl)amide N-((2-Fluoro-3-(trifluoromethyl)phenyl)methyl)amide Amide Coupling->N-((2-Fluoro-3-(trifluoromethyl)phenyl)methyl)amide Coupling Agent (e.g., DCC, EDC) or Base (e.g., Triethylamine) Coupling Agent (e.g., DCC, EDC) or Base (e.g., Triethylamine) Coupling Agent (e.g., DCC, EDC) or Base (e.g., Triethylamine)->Amide Coupling

Caption: General amide coupling reaction using 2-Fluoro-3-(trifluoromethyl)benzylamine.

This reaction demonstrates how 2-Fluoro-3-(trifluoromethyl)benzylamine can be readily incorporated into larger, more complex molecules, which may then be evaluated for their therapeutic potential. The specific biological targets and signaling pathways would depend on the nature of the "R" group in the resulting amide.

Safety and Handling

2-Fluoro-3-(trifluoromethyl)benzylamine is classified as a hazardous substance. It is corrosive and can cause skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a fume hood.[2] In case of contact with skin, wash immediately with plenty of water.[2]

Conclusion

2-Fluoro-3-(trifluoromethyl)benzylamine is a valuable fluorinated building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers the potential to enhance the properties of target molecules. While detailed synthetic protocols and specific applications in marketed drugs are not widely published, its structural motifs are present in many developmental compounds, highlighting its importance for future research and development.

References

Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-3-(trifluoromethyl)benz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed knowledge of this compound.

Core Chemical Properties

2-Fluoro-3-(trifluoromethyl)benzylamine is a substituted benzylamine compound with the chemical formula C₈H₇F₄N.[1] Its structure features a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 3-position, and an aminomethyl group. This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, particularly in medicinal chemistry and materials science.

Table 1: General Chemical Information

PropertyValueReference
IUPAC Name [2-Fluoro-3-(trifluoromethyl)phenyl]methanamine[1]
CAS Number 239135-49-0[1]
Chemical Formula C₈H₇F₄N[1]
Molecular Weight 193.14 g/mol [2]
Synonyms [2-Fluoro-3-(trifluoromethyl)benzyl]amine, JRD-0558, ST5408420[1]

Table 2: Physical Properties

PropertyValueReference
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility Not miscible or difficult to mix in water. Soluble in methanol.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine was not found in the available literature, general methods for the synthesis of related substituted benzylamines can be adapted. A common approach involves the reduction of the corresponding benzonitrile or benzaldehyde oxime.

A potential synthetic pathway could start from 2-fluoro-3-(trifluoromethyl)benzonitrile. The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alternatively, 2-fluoro-3-(trifluoromethyl)benzaldehyde can be converted to its oxime, followed by reduction to the benzylamine. A general procedure for the reduction of a related compound, 1-(azidomethyl)-2-(trifluoromethyl)benzene, to 1-[2-(trifluoromethyl)phenyl]methanamine involves the use of tin(II) chloride in concentrated hydrochloric acid.[4]

Logical Flow of a Potential Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Fluoro-3-(trifluoromethyl)benzonitrile 2-Fluoro-3-(trifluoromethyl)benzonitrile Reduction Reduction 2-Fluoro-3-(trifluoromethyl)benzonitrile->Reduction e.g., LiAlH4 or H2/Catalyst 2-Fluoro-3-(trifluoromethyl)benzylamine 2-Fluoro-3-(trifluoromethyl)benzylamine Reduction->2-Fluoro-3-(trifluoromethyl)benzylamine

Caption: Potential synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine.

Spectroscopic Data

Applications in Research and Drug Development

Substituted benzylamines are a class of compounds with significant interest in pharmaceutical and agrochemical research. The introduction of fluorine and trifluoromethyl groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7]

While no specific biological activity or involvement in signaling pathways for 2-Fluoro-3-(trifluoromethyl)benzylamine has been reported in the searched literature, related fluorinated benzylamines have shown potential as:

  • Antitumor Agents: Certain derivatives have demonstrated cytotoxicity against human cancer cell lines.[8]

  • CNS-active Drugs: The lipophilicity of these compounds may allow them to cross the blood-brain barrier, making them potential candidates for neurological applications.[8]

  • Enzyme Inhibitors: Some derivatives have been identified as selective inhibitors of enzymes like phenylethanolamine N-methyltransferase, which is involved in neurotransmitter biosynthesis.[8]

The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)benzylamine makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine are not currently available in the public literature. Researchers interested in working with this compound would need to adapt existing methods for related benzylamines and optimize the reaction and analytical conditions.

General Protocol for GC-MS Analysis of a Related Compound (2-Fluoroamphetamine):

This protocol provides a general framework that could be adapted for the analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
  • Perform serial dilutions to create working standards.
  • For solid samples, dissolve in an appropriate solvent.
  • Basify the sample using a NaOH solution.
  • Extract the analyte into an organic solvent (e.g., chloroform) via liquid-liquid extraction.
  • Evaporate the organic solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[9]

2. Derivatization (Optional but Recommended):

  • To the dry residue, add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pyridine.
  • Heat the mixture to facilitate the reaction.
  • Cool the sample before GC-MS analysis.[9]

3. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • Carrier Gas: Helium.
  • Oven Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from other components.
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Data Acquisition: Full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification.[10]

Workflow for a Hypothetical Biological Screening:

G cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_development Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Hit Identification Hit Identification Cell-based Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate

Caption: A generalized workflow for drug discovery.

Safety Information

Substituted benzylamines can be hazardous. While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-(trifluoromethyl)benzylamine was not found, related compounds are known to be corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzylamine is a chemical compound with potential for use as a building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications. While specific data on its physical properties and biological activity are currently limited in the public domain, the known properties of related fluorinated benzylamines suggest that it is a compound of interest for further research and development. The synthesis and handling of this compound should be approached with appropriate safety precautions. Further studies are warranted to fully elucidate its chemical and biological characteristics.

References

Foundational

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzylamine, a fluorinated benzylamine derivative of interest in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzylamine, a fluorinated benzylamine derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications.

Core Chemical Identity and Properties

2-Fluoro-3-(trifluoromethyl)benzylamine is a substituted aromatic amine. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzylamine and its immediate precursor. Data for the target compound is limited in publicly available literature; therefore, some properties are estimated or derived from closely related analogs.

Property2-Fluoro-3-(trifluoromethyl)benzylamine2-Fluoro-3-(trifluoromethyl)benzaldehyde (Precursor)
CAS Number 239135-49-0[1]112641-20-0[2]
IUPAC Name [2-fluoro-3-(trifluoromethyl)phenyl]methanamine[1]2-fluoro-3-(trifluoromethyl)benzaldehyde[2]
Molecular Formula C₈H₇F₄N[1]C₈H₄F₄O[2]
Molecular Weight 193.14 g/mol 192.11 g/mol [2]
Boiling Point Not available185.38 °C[3]
Density Not available1.393 g/mL at 25 °C[2]

Synthesis Methodology

The most plausible and widely applicable method for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine is the reductive amination of its corresponding aldehyde, 2-Fluoro-3-(trifluoromethyl)benzaldehyde. This common and robust reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or a protected form), which is then reduced in situ to the desired benzylamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of benzaldehydes.[4][5][6][7] Researchers should optimize reaction conditions for this specific substrate.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., methanol (MeOH), dichloromethane (DCM), tetrahydrofuran (THF))

  • Acid catalyst (optional, e.g., acetic acid)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1 equivalent) in the chosen anhydrous solvent.

  • Imine Formation: Add the ammonia source (e.g., ammonium acetate, 1.5-2 equivalents) to the solution. If required, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Fluoro-3-(trifluoromethyl)benzylamine.

Mandatory Visualizations

Logical Relationship of Chemical Structure

G 2-Fluoro-3-(trifluoromethyl)benzylamine: Structural Components A Benzene Ring B Fluorine (F) at C2 A->B substituent C Trifluoromethyl (CF3) at C3 A->C substituent D Aminomethyl (-CH2NH2) at C1 A->D substituent E 2-Fluoro-3-(trifluoromethyl)benzylamine B->E C->E D->E

Caption: Key structural features of 2-Fluoro-3-(trifluoromethyl)benzylamine.

Experimental Workflow for Synthesis

G Proposed Synthesis Workflow start Start: 2-Fluoro-3-(trifluoromethyl)benzaldehyde step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Ammonia Source (Imine Formation) step1->step2 step3 In situ Reduction (e.g., NaBH4) step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end End Product: 2-Fluoro-3-(trifluoromethyl)benzylamine step5->end

Caption: Reductive amination synthesis of the target compound.

Applications in Research and Drug Development

Substituted benzylamines are prevalent structural motifs in a wide range of biologically active molecules. The incorporation of fluorine and trifluoromethyl groups can enhance pharmacological properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Binding Affinity: The electron-withdrawing nature of these substituents can alter the pKa of the amine and influence hydrogen bonding interactions with biological targets.

  • Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.

While specific biological activities for 2-Fluoro-3-(trifluoromethyl)benzylamine are not extensively reported in the public domain, it serves as a valuable intermediate for creating libraries of novel compounds for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine from 2-Fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-fluoro-3-(trifluoromethyl)benzylamine, a valu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-fluoro-3-(trifluoromethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of 2-fluoro-3-(trifluoromethyl)benzaldehyde. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Introduction

2-Fluoro-3-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The conversion of the corresponding benzaldehyde to the benzylamine is a critical transformation, for which reductive amination stands out as a highly effective and widely used method.[1][2] This guide focuses on a one-pot reductive amination procedure, which is favored for its operational simplicity and efficiency.[3]

Reaction Pathway: Reductive Amination

The synthesis proceeds via a two-step, one-pot reaction. First, 2-fluoro-3-(trifluoromethyl)benzaldehyde reacts with an ammonia source, such as ammonium acetate, to form an intermediate imine. This imine is then reduced in situ by a selective reducing agent, like sodium triacetoxyborohydride, to yield the desired 2-fluoro-3-(trifluoromethyl)benzylamine.[4][5]

G start 2-Fluoro-3-(trifluoromethyl)benzaldehyde intermediate Imine Intermediate start->intermediate Imine Formation (Reversible) product 2-Fluoro-3-(trifluoromethyl)benzylamine intermediate->product Reduction reagent1 Ammonium Acetate (Ammonia Source) reagent1->intermediate reagent2 Sodium Triacetoxyborohydride (Reducing Agent) reagent2->product

Figure 1: Reaction pathway for the reductive amination of 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueNotes
Reactants
2-Fluoro-3-(trifluoromethyl)benzaldehyde1.0 eqLimiting reagent
Ammonium Acetate5.0 - 10.0 eqActs as the ammonia source; a large excess drives the equilibrium towards imine formation.[6]
Sodium Triacetoxyborohydride1.5 - 2.0 eqA mild and selective reducing agent for the imine.[4]
Solvent
1,2-Dichloroethane (DCE) or Methanol (MeOH)5 - 10 mL / mmol of aldehydeAnhydrous solvent is recommended.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions, though not always strictly necessary.
Expected Outcome
Yield70 - 90%Typical yields for reductive aminations of similar substrates.
Purity>95%After purification by column chromatography.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-fluoro-3-(trifluoromethyl)benzylamine via one-pot reductive amination.

4.1. Materials and Reagents

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde (Purity: 95%)

  • Ammonium acetate (Purity: ≥98%)[7][8]

  • Sodium triacetoxyborohydride (Purity: 97%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

4.3. Safety Precautions

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a well-ventilated area and away from water.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. Handle only in a chemical fume hood.

  • Methanol: Toxic and flammable.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

4.4. Reaction Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (or methanol) (5-10 mL per mmol of the aldehyde).

  • To the stirred solution, add ammonium acetate (5.0 - 10.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

4.5. Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. If DCE was used, the organic layer will be the bottom layer. If methanol was used, add ethyl acetate and water to extract the product.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-fluoro-3-(trifluoromethyl)benzylamine.

4.6. Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Concluding Remarks

The described one-pot reductive amination protocol provides a reliable and efficient method for the synthesis of 2-fluoro-3-(trifluoromethyl)benzylamine from its corresponding aldehyde. The use of ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent offers a mild and selective transformation, making it a valuable procedure for researchers in the field of drug discovery and development. Careful adherence to the experimental details and safety precautions is crucial for a successful and safe synthesis.

References

Foundational

Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 2-Fluoro-3-(trifluoromethyl)benzylamine, a key bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 2-Fluoro-3-(trifluoromethyl)benzylamine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines three principal synthetic pathways starting from commercially available precursors: the reduction of 2-fluoro-3-(trifluoromethyl)benzonitrile, the reductive amination of 2-fluoro-3-(trifluoromethyl)benzaldehyde, and the amination of 2-fluoro-3-(trifluoromethyl)benzyl bromide.

Core Synthetic Pathways and Starting Materials

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine can be efficiently achieved through several established chemical transformations. The choice of starting material often dictates the most suitable synthetic strategy, influencing factors such as reagent compatibility, scalability, and overall yield. The three primary starting materials for these syntheses are:

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile: A versatile precursor that can be reduced to the target benzylamine using various hydride reagents or catalytic hydrogenation.

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde: This aldehyde can be converted to the corresponding benzylamine via reductive amination, a robust and widely used method for amine synthesis.

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide: As a reactive benzyl halide, this compound is amenable to nucleophilic substitution with an amine equivalent, such as in the Gabriel synthesis.

The following sections provide a detailed examination of each synthetic route, including quantitative data from analogous reactions, comprehensive experimental protocols, and visual representations of the chemical transformations.

Route 1: Reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile

The reduction of the nitrile functionality is a direct and high-yielding approach to the synthesis of benzylamines. Several reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Quantitative Data for Nitrile Reduction (Analogous Systems)
Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Borane dimethyl sulfide (BH₃·SMe₂)-Tetrahydrofuran (THF)Room Temp.8-15~922-Fluoro-3-bromobenzonitrile
Sodium Borohydride (NaBH₄)Nickel(II) chloride hexahydrateMethanol0 - 15Overnight98 (Boc-protected)2-Fluoro-6-(trifluoromethyl)benzonitrile
Lithium Aluminum Hydride (LiAlH₄)-Tetrahydrofuran (THF)0 - Room Temp.4High (General)Benzonitrile derivatives
Hydrogen (H₂)Palladium on Carbon (Pd/C)EthanolRoom Temp.-High (General)Benzonitrile derivatives
Experimental Protocol: Reduction using Borane Dimethyl Sulfide

This protocol is adapted from a procedure for the reduction of the analogous 2-fluoro-3-bromobenzonitrile.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile

  • Borane dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 10 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane dimethyl sulfide complex solution (typically 1.5-2.0 eq. of BH₃) dropwise via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • To isolate the free amine, the aqueous layers can be combined, basified with 1 M NaOH to a pH > 10, and then extracted with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Fluoro-3-(trifluoromethyl)benzylamine.

  • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Reaction Pathway: Nitrile Reduction

G Reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile start 2-Fluoro-3-(trifluoromethyl)benzonitrile product 2-Fluoro-3-(trifluoromethyl)benzylamine start->product 1. BH3.SMe2, THF 2. H2O workup

Caption: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine via nitrile reduction.

Route 2: Reductive Amination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Reductive amination is a powerful one-pot reaction that combines the formation of an imine from an aldehyde and an amine with its subsequent reduction to the desired amine. For the synthesis of a primary benzylamine, ammonia or an ammonia surrogate is used.

Quantitative Data for Reductive Amination (Analogous Systems)
AldehydeAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeAqueous AmmoniaSodium Borohydride (NaBH₄)MethanolRoom Temp.24Variable (mixture of primary and secondary amines)
Various AldehydesAmmoniaSodium Cyanoborohydride (NaCNBH₃)MethanolRoom Temp.-Good to high
BenzaldehydeAqueous AmmoniaHydrogen (H₂)/Rhodium on Carbon (Rh/C)Water/Ethanol80198
Experimental Protocol: Reductive Amination with Ammonia and Sodium Borohydride

This protocol is a generalized procedure based on established methods for the reductive amination of aldehydes.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol, add a source of ammonia, such as ammonium acetate (5-10 eq.) or a concentrated aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq.) or sodium cyanoborohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway: Reductive Amination

G Reductive Amination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde start 2-Fluoro-3-(trifluoromethyl)benzaldehyde intermediate Imine Intermediate start->intermediate NH3 product 2-Fluoro-3-(trifluoromethyl)benzylamine intermediate->product [H] (e.g., NaBH4)

Caption: Synthesis via reductive amination of the corresponding aldehyde.

Route 3: Amination of 2-Fluoro-3-(trifluoromethyl)benzyl bromide

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2][3][4]

Quantitative Data for Gabriel Synthesis (General)
Alkyl HalideReagentsSolventTemperature (°C)Yield (%)
Primary Alkyl Halides1. Potassium Phthalimide2. HydrazineDimethylformamide (DMF)VariesGenerally high
Experimental Protocol: Gabriel Synthesis

This is a generalized protocol for the Gabriel synthesis.[5][6]

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

  • Heat the reaction mixture, typically to 60-100 °C, and stir for several hours until the starting bromide is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-(2-Fluoro-3-(trifluoromethyl)benzyl)phthalimide.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the dried N-substituted phthalimide in ethanol.

  • Add hydrazine hydrate (2-5 eq.) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated NaOH solution until the pH is strongly basic.

  • Extract the liberated primary amine with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

  • Further purification can be achieved by distillation or chromatography.

Reaction Pathway: Gabriel Synthesis

G Gabriel Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine start 2-Fluoro-3-(trifluoromethyl)benzyl bromide intermediate N-Substituted Phthalimide start->intermediate + Potassium Phthalimide phthalimide Potassium Phthalimide product 2-Fluoro-3-(trifluoromethyl)benzylamine intermediate->product Hydrazine (N2H4)

Caption: Gabriel synthesis from the corresponding benzyl bromide.

This guide provides a comprehensive overview of the key synthetic strategies for preparing 2-Fluoro-3-(trifluoromethyl)benzylamine. Researchers and drug development professionals can use this information to select the most appropriate starting materials and methodologies for their specific needs, facilitating the efficient synthesis of this valuable chemical intermediate.

References

Exploratory

An In-depth Technical Guide to [2-fluoro-3-(trifluoromethyl)phenyl]methanamine

This technical guide provides a comprehensive overview of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine, a fluorinated benzylamine derivative of significant interest to researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine, a fluorinated benzylamine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and the critical role of its structural motifs in medicinal chemistry.

Chemical Identity and Properties

The compound, commonly known as 2-Fluoro-3-(trifluoromethyl)benzylamine, possesses a unique substitution pattern on the phenyl ring that imparts specific properties relevant to its application in the design of novel therapeutic agents.

IUPAC Name: [2-fluoro-3-(trifluoromethyl)phenyl]methanamine[1]

Chemical Structure:

G Chemical Structure of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine cluster_phenyl C1 C C2 C C1->C2 N C1->N CH2NH2 C3 C C2->C3 F C2->F F C4 C C3->C4 CF3 C3->CF3 CF3 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Structure of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine.

Physicochemical Data:

A summary of the key physicochemical properties of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
IUPAC Name [2-fluoro-3-(trifluoromethyl)phenyl]methanamine[1]
CAS Number 239135-49-0[1]
Molecular Formula C₈H₇F₄N[1]
Molecular Weight 193.14 g/mol
Melting Point 62-65 °C
Boiling Point 185 °C
Density 1.38 g/cm³

Rationale for IUPAC Nomenclature

The systematic IUPAC name, [2-fluoro-3-(trifluoromethyl)phenyl]methanamine, is derived following a set of established rules. The logical process for arriving at this name is outlined in the diagram below.

IUPAC_Naming_Logic IUPAC Naming Convention for 2-Fluoro-3-(trifluoromethyl)benzylamine Start Identify the Principal Functional Group Parent Identify the Parent Hydride Start->Parent Amine group (-NH2) attached to a methyl group defines 'methanamine' Substituents Identify and Name Substituents Parent->Substituents The parent is attached to a substituted phenyl group Numbering Number the Parent Chain Substituents->Numbering Substituents are Fluoro (-F) and Trifluoromethyl (-CF3) Assemble Assemble the Full IUPAC Name Numbering->Assemble Numbering starts from the point of attachment to the methanamine, giving lowest locants to substituents alphabetically (Fluoro then Trifluoromethyl)

Caption: Logical workflow for determining the IUPAC name.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely two-step synthesis starting from 2-fluoro-3-(trifluoromethyl)benzonitrile is outlined below. This method is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of nitrile reductions.

Synthesis_Pathway Proposed Synthesis of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine Start Starting Material: 2-Fluoro-3-(trifluoromethyl)benzonitrile Step1 Reduction of Nitrile Start->Step1 Reagents: LiAlH4 in THF or H2/Raney Ni Product Final Product: [2-fluoro-3-(trifluoromethyl)phenyl]methanamine Step1->Product Work-up: Aqueous work-up or filtration

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure based on standard laboratory practices for nitrile reduction. Researchers should optimize conditions for safety and yield.

Step 1: Reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile

  • To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature with an ice bath.

  • The resulting solids are removed by filtration, and the filter cake is washed with THF or another suitable organic solvent.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude [2-fluoro-3-(trifluoromethyl)phenyl]methanamine.

  • Purification of the product can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design to enhance the pharmacological profile of potential drug candidates.

Impact of Fluorine and Trifluoromethyl Groups:

FeatureEffect on Molecular PropertiesImplication in Drug Design
Fluorine Atom - High electronegativity- Small van der Waals radius- Can form strong C-F bonds- Modulates pKa of nearby functional groups, affecting bioavailability.- Can block sites of metabolic oxidation, increasing metabolic stability.[2]- Can enhance binding affinity to target proteins through specific interactions.
Trifluoromethyl (-CF₃) Group - Strong electron-withdrawing nature- High lipophilicity- Increased metabolic stability- Improves membrane permeability and absorption.[2]- Enhances binding to hydrophobic pockets of target proteins.[2]- The C-F bond's strength contributes to resistance to metabolic degradation.

Potential Therapeutic Applications:

Benzylamine scaffolds are present in a wide range of biologically active compounds. The specific substitution pattern of 2-fluoro-3-(trifluoromethyl)benzylamine makes it an attractive building block for the synthesis of novel compounds targeting various receptors and enzymes. The electronic properties conferred by the fluoro and trifluoromethyl groups can significantly influence the binding affinity and selectivity of the final drug molecule.

Generalized Signaling Pathway Interaction:

The diagram below illustrates a generalized concept of how a fluorinated drug candidate, such as a derivative of [2-fluoro-3-(trifluoromethyl)phenyl]methanamine, might interact with a biological target to modulate a signaling pathway. The specific pathway would be dependent on the overall structure of the final drug molecule.

Signaling_Pathway Generalized Interaction of a Fluorinated Compound with a Biological Target Ligand Fluorinated Ligand (e.g., derivative of the title compound) Receptor Target Receptor/Enzyme Ligand->Receptor Binding (potentially enhanced by F and CF3 groups) Signal Signal Transduction Receptor->Signal Activation/Inhibition Response Cellular Response Signal->Response

Caption: Conceptual diagram of a fluorinated ligand modulating a signaling pathway.

Safety and Handling

A Safety Data Sheet (SDS) for 2-Fluoro-3-(trifluoromethyl)benzylamine indicates that it is a corrosive substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Key Safety Information:

  • Hazard Statements: Causes severe skin burns and eye damage.[3][4]

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3][5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][6]

Researchers and laboratory personnel must consult the full Safety Data Sheet before handling this chemical.

Conclusion

[2-fluoro-3-(trifluoromethyl)phenyl]methanamine is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a benzylamine scaffold with fluoro and trifluoromethyl substituents provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic properties. This guide provides essential information for its study and application, emphasizing both its scientific potential and the necessary safety precautions for its handling.

References

Exploratory

Technical Guide: Safety Data for 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS Number: 239135-49-0). The informa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS Number: 239135-49-0). The information is compiled from available Safety Data Sheets (SDS) and established experimental protocols for handling hazardous chemicals. It is intended to inform researchers and laboratory personnel of the potential hazards and to provide guidance on safe handling, storage, and emergency procedures.

Chemical Identification and Properties

IdentifierValue
IUPAC Name [2-fluoro-3-(trifluoromethyl)phenyl]methanamine[1][2]
CAS Number 239135-49-0[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₈H₇F₄N[1][2][4][6][7][8][10]
Molecular Weight 193.14 g/mol [4][6]

Hazard Identification and Classification

As per the available Safety Data Sheet, 2-Fluoro-3-(trifluoromethyl)benzylamine is classified as an irritant.[3] It may be harmful by ingestion and inhalation, and is irritating to mucous membranes and the upper respiratory tract.[3] The toxicological properties of this compound have not been fully investigated.[3]

GHS Label Elements:

PictogramSignal WordHazard Statements
Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Note: This classification is based on available data and may be subject to change as more information becomes available.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling Procedures
  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[3] Ensure safety showers and eye wash stations are readily available.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear protective safety goggles.[3]

    • Skin Protection: Wear chemical-resistant gloves, protective clothing, and chemical-resistant boots.[3]

  • General Hygiene: Avoid contact with skin and eyes.[3] Do not breathe dust or vapor.[3] Wash thoroughly after handling. After contact with skin, wash immediately.[3]

Storage Procedures
  • Store in a cool, dry, well-ventilated place.[3]

  • Keep container tightly closed.[3]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Skin Contact Wash with generous quantities of running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[3]
Eye Contact Flush with running water for at least 15 minutes. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth. Seek medical attention.[3]
Accidental Release Measures
  • Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[3]

  • Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.[3]

Experimental Protocols

While specific toxicological studies for 2-Fluoro-3-(trifluoromethyl)benzylamine are not publicly available, the following sections describe standard, generalized experimental protocols for assessing the safety of new chemical entities, based on OECD guidelines.

Protocol for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This method, known as the Up-and-Down Procedure (UDP), is used to estimate the LD50 of a substance with a reduced number of animals.

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).[5]

  • Housing and Feeding: House animals in appropriate conditions with a controlled diet for at least five days prior to the study to allow for acclimatization.

  • Dose Selection: Select a starting dose based on available information about structurally similar compounds. The subsequent dose for each animal is adjusted up or down depending on the outcome for the previous animal.[5]

  • Administration: Administer the test substance in a single dose by gavage.

  • Observation: Observe animals for signs of toxicity shortly after dosing and periodically for at least 14 days.[6] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and central nervous system effects.[6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[5]

Protocol for Skin Irritation/Corrosion Assessment (Adapted from OECD Guideline 404)
  • Animal Selection: Use healthy young adult albino rabbits.

  • Preparation: Shave the fur from the dorsal area of the trunk of the test animal.

  • Application: Apply the test substance to a small area (approximately 6 cm²) of the shaved skin and cover with a gauze patch.

  • Exposure: After a 4-hour exposure period, remove the patch and any residual test substance.

  • Observation: Observe and grade the skin for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Classification: Classify the substance based on the severity and reversibility of the skin reactions according to GHS criteria.[11]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling 2-Fluoro-3-(trifluoromethyl)benzylamine.

G cluster_handling Safe Handling Workflow start Start: Receive Chemical store Store in Cool, Dry, Well-Ventilated Area start->store ppe Don Personal Protective Equipment (PPE) store->ppe hood Work in Chemical Fume Hood ppe->hood handle Handle with Care, Avoid Contact hood->handle wash Wash Hands Thoroughly After Use handle->wash end_handle End: Return to Storage wash->end_handle

Safe Handling Workflow Diagram

G cluster_emergency Emergency Response Logic exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation Route skin_contact Skin Contact exposure->skin_contact Route eye_contact Eye Contact exposure->eye_contact Route ingestion Ingestion exposure->ingestion Route move_air Move to Fresh Air inhalation->move_air wash_skin Wash with Soap & Water skin_contact->wash_skin flush_eyes Flush Eyes with Water eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention move_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Emergency Response Flowchart

References

Foundational

In-Depth Technical Guide: Handling and Storage of 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, storage, and properties of 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and properties of 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0). The information is intended to support laboratory safety and ensure the integrity of the chemical for research and development purposes.

Chemical and Physical Properties

The following table summarizes the known quantitative data for 2-Fluoro-3-(trifluoromethyl)benzylamine and its isomers for comparative purposes. It is crucial to use the data specific to the CAS number 239135-49-0 for accurate experimental design and safety assessments.

Property2-Fluoro-3-(trifluoromethyl)benzylamine
CAS Number 239135-49-0[1][2][3]
Molecular Formula C₈H₇F₄N[1]
Molecular Weight 193.14 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 193°C[1][2]
Density 1.321 g/cm³[1]
Refractive Index 1.4548[1]
Flash Point 83°C (181°F)[1][4]
Water Solubility Not miscible or difficult to mix.[1]
pKa 8.27±0.10 (Predicted)[1]

Safety and Hazard Information

2-Fluoro-3-(trifluoromethyl)benzylamine is a hazardous chemical that requires careful handling. The following table outlines its hazard classifications.

Hazard CategoryClassification
GHS Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statements H227: Combustible liquid. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[1]
Precautionary Statements P210, P260, P303+P361+P353, P305+P351+P338, P405, P501a[1]
Hazard Codes C, Xi (Corrosive, Irritant)[1]
Risk Statements 34: Causes burns. 36/37/38: Irritating to eyes, respiratory system and skin.[1]
Safety Statements 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. 36/37/39: Wear suitable protective clothing, gloves and eye/face protection. 45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).[1]
RIDADR 2735[1]
Hazard Class 8 (Corrosive substances)[1]
Packing Group II[1]

Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 2-Fluoro-3-(trifluoromethyl)benzylamine.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly sealed safety goggles or a full-face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store under an inert atmosphere (e.g., nitrogen) as the compound is air sensitive.[1]

  • The storage area should be designated for corrosive materials.

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling of 2-Fluoro-3-(trifluoromethyl)benzylamine in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Storage Workflow for 2-Fluoro-3-(trifluoromethyl)benzylamine cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Carefully Dispense Chemical C->D E Perform Experimental Procedure D->E F Securely Cap and Seal Container E->F End of Experiment H Decontaminate Work Area E->H Cleanup G Store in a Cool, Dry, Ventilated Area (Under Inert Gas if Possible) F->G I Dispose of Waste According to Regulations H->I J Remove and Properly Store/Dispose of PPE I->J

Safe Handling and Storage Workflow.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

This technical guide is intended to provide essential information for the safe handling and storage of 2-Fluoro-3-(trifluoromethyl)benzylamine. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols.

References

Exploratory

An In-depth Technical Guide on the Core Reactivity of 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted basic reactivity of 2-fluoro-3-(trifluoromethyl)benzylamine, a substituted...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted basic reactivity of 2-fluoro-3-(trifluoromethyl)benzylamine, a substituted benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this document extrapolates its reactivity profile based on established principles of physical organic chemistry and data from structurally related compounds. The guide covers the anticipated effects of the fluoro and trifluoromethyl substituents on the basicity and nucleophilicity of the amine group, and outlines its expected behavior in common organic reactions such as salt formation, acylation, and nucleophilic substitution. Detailed, generalized experimental protocols for the determination of its physicochemical properties and for conducting key reactions are provided to facilitate further research.

Introduction

2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0) is a benzylic amine featuring two strongly electron-withdrawing substituents on the aromatic ring.[1] The presence of both a fluorine atom and a trifluoromethyl group is expected to significantly modulate the electron density of the benzylamine system, thereby influencing its fundamental chemical properties, including its basicity and nucleophilic reactivity. Understanding these properties is crucial for its application in the synthesis of novel pharmaceutical agents and other bioactive molecules. This guide aims to provide a detailed theoretical framework for the reactivity of this compound, supplemented with practical experimental methodologies.

Predicted Physicochemical Properties

The electronic properties of the substituents on the benzene ring play a pivotal role in determining the reactivity of the benzylic amine. Both the fluorine atom at the 2-position and the trifluoromethyl group at the 3-position are strongly electron-withdrawing.

  • Inductive Effect: Both fluorine and the trifluoromethyl group exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, by extension, from the benzylic carbon and the amino group.

  • Resonance Effect: Fluorine has a positive resonance effect (+R) due to its lone pairs of electrons, but this is generally weaker than its inductive effect, especially from the ortho position. The trifluoromethyl group has a negative resonance (hyperconjugative) effect (-R).

The cumulative effect of these electron-withdrawing groups is a significant decrease in the electron density on the nitrogen atom of the amino group. This is predicted to have a pronounced impact on its basicity.

Basicity and pKa

The basicity of an amine is quantified by the pKa of its conjugate acid. For benzylamine, the pKa of the conjugate acid is approximately 9.3. The presence of electron-withdrawing groups on the aromatic ring is known to decrease the basicity of benzylamines, thereby lowering the pKa of their conjugate acids.

G substituents { Substituents on Benzene Ring |  2-Fluoro -I, +R (weak) |  3-Trifluoromethyl -I, -R} ring { Aromatic Ring |  Decreased Electron Density} substituents:f1->ring:f0 -I substituents:f2->ring:f0 -I, -R amine { Amine Group (-CH2NH2) |  Decreased Electron Density on Nitrogen |  Reduced Basicity} ring:f1->amine:f1 pka { Conjugate Acid (-CH2NH3+) |  Increased Acidity |  Lower pKa} amine:f2->pka:f2

Core Reactivity Profile

The reduced electron density on the nitrogen atom not only decreases the basicity of 2-fluoro-3-(trifluoromethyl)benzylamine but also its nucleophilicity. However, it is still expected to undergo a range of reactions typical for primary amines.

Salt Formation

As a base, 2-fluoro-3-(trifluoromethyl)benzylamine will react with acids to form the corresponding ammonium salts. This is a fundamental reaction for its purification, handling, and in the preparation of pharmaceutical formulations.

Reaction Scheme: R-NH2 + H-X → R-NH3+ X- where R = 2-Fluoro-3-(trifluoromethyl)benzyl and X is a counter-ion.

Acylation Reactions

The amine group is expected to act as a nucleophile and react with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form amides.[3][4] Due to its reduced nucleophilicity, more forcing reaction conditions (e.g., heating, use of a stronger base as a scavenger) may be required compared to unsubstituted benzylamine.

Reaction Scheme (with an acyl chloride): R-NH2 + R'-COCl → R-NH-CO-R' + HCl

The resulting N-(2-fluoro-3-(trifluoromethyl)benzyl) amides are of significant interest in medicinal chemistry.

Nucleophilic Substitution Reactions

2-Fluoro-3-(trifluoromethyl)benzylamine can act as a nucleophile in substitution reactions with alkyl halides to form secondary and tertiary amines.[5] As with acylation, the reaction rates are expected to be slower than for more basic benzylamines.[5]

Reaction Scheme (with an alkyl halide): R-NH2 + R'-X → R-NH-R' + HX

Oxidation Reactions

The oxidation of benzylamines can lead to various products, including imines, aldehydes, or amides, depending on the oxidant and reaction conditions.[6] The presence of electron-withdrawing groups can influence the susceptibility of the benzylic C-H bond to cleavage.[7]

Quantitative Data Summary

As experimental data for the target molecule is scarce, this table presents predicted values and data for structurally related compounds to provide a comparative context.

Property2-Fluoro-3-(trifluoromethyl)benzylamine3-(Trifluoromethyl)benzylamine4-(Trifluoromethyl)benzylamineBenzylamine
CAS Number 239135-49-0[1]2740-83-2[8]3300-51-4[2]100-46-9
Molecular Formula C8H7F4N[1]C8H8F3N[8]C8H8F3N[2]C7H9N
Molecular Weight 193.14 g/mol [9]175.15 g/mol [8]175.15 g/mol [2]107.15 g/mol
pKa (Conjugate Acid) Predicted: < 8.6~8.6 (Predicted)8.60 (Predicted)[2]~9.3
Density (g/mL at 25°C) Not available1.222[8]1.229[2]0.981
Boiling Point (°C) Not available93-97 (at 22 mmHg)[10]79-82 (at 15 mmHg)[2]184-185

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of 2-fluoro-3-(trifluoromethyl)benzylamine.

Protocol for pKa Determination by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the pKa values of amines.[11]

Methodology:

  • Sample Preparation: Prepare a solution of 2-fluoro-3-(trifluoromethyl)benzylamine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

G A Prepare Amine Solution (Known Concentration) C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Protocol for N-Acylation with Acyl Chloride

This protocol describes a general procedure for the synthesis of an N-benzyl amide from 2-fluoro-3-(trifluoromethyl)benzylamine.

Methodology:

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-fluoro-3-(trifluoromethyl)benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Reaction Setup: Cool the solution in an ice bath (0 °C).

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Conclusion

While experimental data on 2-fluoro-3-(trifluoromethyl)benzylamine is limited, a thorough understanding of the electronic effects of its substituents allows for a reliable prediction of its basic reactivity. It is expected to be a weakly basic and moderately nucleophilic primary amine. The provided theoretical framework and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the synthesis of novel molecules. The synthesis of derivatives from this amine will likely require consideration of its reduced nucleophilicity, potentially necessitating more forcing reaction conditions than those used for simpler benzylamines.

References

Foundational

Spectroscopic Profile of 2-Fluoro-3-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Fluoro-3-(trifluoromethyl)benzylamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS Number: 239135-49-0). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its structural analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the analytical characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in pharmaceutical research, medicinal chemistry, and drug development involving fluorinated benzylamine scaffolds.

Chemical Structure and Properties

  • IUPAC Name: [2-Fluoro-3-(trifluoromethyl)phenyl]methanamine

  • Chemical Formula: C₈H₇F₄N

  • Molecular Weight: 193.14 g/mol

  • CAS Number: 239135-49-0

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~ 7.4 - 7.8Multiplet3HAromatic (Ar-H)
~ 3.9 - 4.1Singlet or Doublet2HMethylene (CH₂)
~ 1.5 - 2.5Broad Singlet2HAmine (NH₂)

2.1.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon. The carbon atoms attached to fluorine will exhibit characteristic splitting.

Predicted Chemical Shift (δ, ppm) Assignment Expected Coupling
~ 158 - 162C-F¹JCF
~ 120 - 140Aromatic (Ar-C)
~ 120 - 130Aromatic (Ar-C-CF₃)²JCCF
~ 123 - 127Trifluoromethyl (CF₃)¹JCF
~ 40 - 45Methylene (CH₂)

2.1.3. ¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule, and it is expected to show two distinct signals corresponding to the aromatic fluorine and the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -60 to -65SingletTrifluoromethyl (CF₃)
~ -110 to -120MultipletAromatic (Ar-F)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine N-H bonds, C-H bonds, C-F bonds, and aromatic C=C bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 - 3500MediumN-H stretch (primary amine, two bands)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (CH₂)
1600 - 1620Medium to StrongC=C aromatic ring stretch
1580 - 1650MediumN-H bend (primary amine)
1100 - 1400StrongC-F stretch (trifluoromethyl group)
1200 - 1350StrongAromatic C-N stretch
Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z (Mass-to-Charge Ratio) Predicted Relative Intensity Assignment
193MediumMolecular Ion [M]⁺
192Low[M-H]⁺
174Medium[M-NH₃]⁺
116High[M-CF₃-NH₂]⁺
91MediumTropylium ion [C₇H₇]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Spectrometer: 300-600 MHz.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75-150 MHz.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 282-564 MHz.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -200 to 0 ppm (relative to CFCl₃).

    • Number of Scans: 128-512.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the internal or external standard.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a liquid cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Typically used for volatile compounds. Standard electron energy is 70 eV.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often used with LC-MS.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as 2-Fluoro-3-(trifluoromethyl)benzylamine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 2-Fluoro-3-(trifluoromethyl)benzylamine. While awaiting the publication of experimental data, the predicted spectra and detailed experimental protocols herein offer valuable guidance for researchers working with this and related fluorinated compounds. The application of the described multi-spectroscopic approach will enable unambiguous structure elucidation and characterization, which is critical for advancing research and development in the pharmaceutical and chemical sciences.

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation Reactions Using 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the N-alkylation of various substrates using 2-Fluoro-3-(trifluoromethyl)benzylamine. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of various substrates using 2-Fluoro-3-(trifluoromethyl)benzylamine. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery, often utilized to introduce the 2-fluoro-3-(trifluoromethyl)benzyl moiety into target molecules, thereby modulating their physicochemical and pharmacological properties. The protocols outlined below are based on established chemical principles, including classical N-alkylation and reductive amination.

Introduction

2-Fluoro-3-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring significantly influences properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. N-alkylation is a fundamental transformation that allows for the incorporation of this unique structural motif into primary or secondary amines, leading to the generation of diverse compound libraries for drug discovery and development.

The primary methods for N-alkylation involving 2-Fluoro-3-(trifluoromethyl)benzylamine are:

  • Classical N-Alkylation: This method involves the reaction of an alkyl halide with 2-Fluoro-3-(trifluoromethyl)benzylamine in the presence of a base. It is a straightforward approach for the synthesis of N-alkylated derivatives.

  • Reductive Amination: A highly efficient and widely used method that involves the reaction of an aldehyde or ketone with 2-Fluoro-3-(trifluoromethyl)benzylamine to form an intermediate imine, which is subsequently reduced to the corresponding amine.[1][2] This one-pot procedure is often preferred due to its high yields and operational simplicity.[1]

Experimental Protocols

Protocol 1: Classical N-Alkylation of an Alkyl Halide with 2-Fluoro-3-(trifluoromethyl)benzylamine

This protocol describes a general procedure for the direct N-alkylation of an alkyl halide with 2-Fluoro-3-(trifluoromethyl)benzylamine in the presence of a base.[3]

Materials and Reagents:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Base: Add the anhydrous base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-alkylated product.

Quantitative Data Summary (Hypothetical):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60685-95
Ethyl BromideK₂CO₃Acetonitrile70880-90
Benzyl BromideCs₂CO₃Acetonitrile50490-98
Protocol 2: Reductive Amination of an Aldehyde/Ketone with 2-Fluoro-3-(trifluoromethyl)benzylamine

This protocol outlines a general procedure for the N-alkylation of 2-Fluoro-3-(trifluoromethyl)benzylamine with an aldehyde or ketone via reductive amination.[1][2]

Materials and Reagents:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN])[2]

  • Anhydrous solvent (e.g., 1,2-dichloroethane [DCE], methanol, tetrahydrofuran [THF])

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent (e.g., DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.[4]

  • Reduction: In a single portion, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-alkylated product.

Quantitative Data Summary (Hypothetical):

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
FormaldehydeNaBH(OAc)₃DCERoom Temp390-98
BenzaldehydeNaBH(OAc)₃DCERoom Temp485-95
AcetoneNaBH₃CNMethanolRoom Temp680-90

Visualizations

Experimental Workflow Diagrams

Classical_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-Fluoro-3-(trifluoromethyl)benzylamine and solvent to flask B 2. Add base (e.g., K₂CO₃) A->B C 3. Add alkyl halide B->C D 4. Heat and stir (4-12 h) C->D E 5. Monitor by TLC D->E F 6. Cool and quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A 1. Combine amine and aldehyde/ketone in solvent B 2. Stir at room temperature (1-2 h) A->B C 3. Add reducing agent (e.g., NaBH(OAc)₃) B->C D 4. Stir at room temperature (2-12 h) C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO₃ solution E->F G 7. Extract with ethyl acetate F->G H 8. Wash with brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

References

Application

Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of amide-containing compounds utilizing 2-Fluoro-3-(trifluoromethyl)benzylamine as a ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide-containing compounds utilizing 2-Fluoro-3-(trifluoromethyl)benzylamine as a key building block. This amine is a valuable synthon in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The following protocols outline two common and effective methods for amide bond formation with this amine: the mixed carbonic anhydride method using isobutyl chloroformate and a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

General Reaction Scheme

The amide coupling reaction involves the formation of an amide bond between a carboxylic acid and 2-Fluoro-3-(trifluoromethyl)benzylamine.

General Amide Coupling Reaction R_COOH R-COOH (Carboxylic Acid) plus + Amine 2-Fluoro-3-(trifluoromethyl)benzylamine Amide N-(2-Fluoro-3-(trifluoromethyl)benzyl)amide Amine->Amide Coupling Reagent, Base, Solvent

Caption: General scheme for amide coupling.

Method 1: Mixed Carbonic Anhydride Coupling

This method involves the activation of the carboxylic acid with isobutyl chloroformate in the presence of a tertiary amine base to form a mixed carbonic anhydride, which then reacts with 2-Fluoro-3-(trifluoromethyl)benzylamine to yield the desired amide.

Experimental Protocol
  • Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq.) and a tertiary amine base such as triethylamine (1.0 eq.) or N,N-diisopropylethylamine (DIPEA) (1.0 eq.) in an anhydrous solvent like chloroform, dichloromethane (DCM), or tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyl chloroformate (1.1 eq.) to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour to form the mixed anhydride.

  • Amine Addition: To the reaction mixture, add a solution of 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 2 M HCl (aq.), 1 M NaOH (aq.), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Tabulated Data for Mixed Carbonic Anhydride Coupling
Carboxylic Acid (Example)Coupling ReagentBaseSolventTime (h)Yield (%)
4-Formylbenzoic AcidIsobutyl chloroformateTriethylamineChloroform1285-95
Acetic AcidIsobutyl chloroformateTriethylamineDCM1280-90
4-Iodobenzoic AcidIsobutyl chloroformateTriethylamineChloroform1285-95

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Method 2: Carbodiimide-Mediated Coupling (EDC/DMAP)

This protocol utilizes a water-soluble carbodiimide, EDC, to activate the carboxylic acid, often in the presence of an acylation catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), 2-Fluoro-3-(trifluoromethyl)benzylamine (1.1 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF) (0.2 M).

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • If using DCM, wash the reaction mixture with water and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Tabulated Data for Carbodiimide-Mediated Coupling
Carboxylic Acid (Example)Coupling ReagentAdditive/CatalystSolventTime (h)Yield (%)
4-Iodobenzoic AcidEDCDMAPDCM1280-90
Benzoic AcidEDCDMAPDCM1285-95
Cyclohexanecarboxylic AcidEDCDMAPDCM1875-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(2-fluoro-3-(trifluoromethyl)benzyl)amides.

Amide Synthesis Workflow start Start reactants Dissolve Carboxylic Acid, Amine, and Base/Catalyst in Anhydrous Solvent start->reactants activation Add Coupling Reagent (e.g., Isobutyl Chloroformate or EDC) reactants->activation reaction Stir at Appropriate Temperature (0°C to Room Temperature) activation->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Acid/Base Washes, Brine) monitoring->workup Upon Completion drying Dry Organic Layer (Na2SO4 or MgSO4) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for amide synthesis.

Signaling Pathway Context (Hypothetical)

Amides derived from 2-Fluoro-3-(trifluoromethyl)benzylamine are often investigated as inhibitors of specific enzymes or as modulators of signaling pathways in drug discovery. For instance, a synthesized amide could potentially inhibit a kinase involved in a cancer-related signaling cascade.

Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor Synthesized Amide [N-(2-Fluoro-3-(trifluoromethyl)benzyl)amide] inhibitor->kinase2

Caption: Hypothetical kinase inhibition.

These protocols and notes are intended to serve as a guide. Researchers should optimize conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.

Method

Application Notes: Synthesis of a Novel TrkA Kinase Inhibitor Utilizing 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of a novel Tropomyosin receptor kinase A (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of a novel Tropomyosin receptor kinase A (TrkA) inhibitor, (S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxamide. The synthesis prominently features the use of 2-Fluoro-3-(trifluoromethyl)benzylamine as a key building block. TrkA is a high-affinity receptor for nerve growth factor (NGF) and has emerged as a significant target in cancer therapy due to its role in tumor cell proliferation, survival, and angiogenesis.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into small molecule inhibitors is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. 2-Fluoro-3-(trifluoromethyl)benzylamine is a valuable reagent that combines these features, making it an attractive component for the design of novel kinase inhibitors. In the context of TrkA inhibition, this benzylamine derivative serves to introduce a key pharmacophore that can interact with the kinase active site.

Target Kinase: TrkA

TrkA is a receptor tyrosine kinase that, upon binding to its ligand NGF, undergoes dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal cell survival and differentiation.[1][2] However, aberrant TrkA signaling has been implicated in the progression of various cancers, including neuroblastoma and certain types of lung and thyroid cancers. Inhibition of TrkA can therefore disrupt these oncogenic signals.

Featured Kinase Inhibitor: (S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxamide

This novel pyrrolidine-based carboxamide is a potent inhibitor of TrkA kinase. The synthesis, as detailed in patent WO 2012135880 A1, utilizes 2-Fluoro-3-(trifluoromethyl)benzylamine to form a critical amide linkage, contributing to the molecule's overall structure and inhibitory activity.

Quantitative Data Summary

Compound IDTarget KinaseIC50 (nM)
(S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxamideTrkA< 100

Note: The IC50 value is based on data from patent WO 2012135880 A1, which indicates potent inhibition without specifying an exact value beyond "< 100 nM".

Experimental Protocols

Protocol 1: Synthesis of (S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxamide

This protocol describes the coupling of (S)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with 2-Fluoro-3-(trifluoromethyl)benzylamine.

Materials:

  • (S)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)-1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxamide.

Protocol 2: In Vitro TrkA Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against TrkA kinase.

Materials:

  • Recombinant human TrkA kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer, the substrate, and the inhibitor at various concentrations.

  • Add the recombinant TrkA kinase to initiate the reaction.

  • Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction Carboxylic_Acid (S)-1-(4-fluorophenyl)-2,5- dioxopyrrolidine-3-carboxylic acid Reaction_Conditions HATU, DIPEA DMF, RT, 16h Carboxylic_Acid->Reaction_Conditions Benzylamine 2-Fluoro-3-(trifluoromethyl)benzylamine Benzylamine->Reaction_Conditions Final_Product (S)-N-(2-fluoro-3-(trifluoromethyl)benzyl)- 1-(4-fluorophenyl)-2,5-dioxopyrrolidine- 3-carboxamide (TrkA Inhibitor) Reaction_Conditions->Final_Product

Caption: Synthetic workflow for the TrkA inhibitor.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Shc Shc TrkA->Shc Activates PI3K PI3K TrkA->PI3K Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor TrkA Inhibitor Inhibitor->TrkA Inhibits

Caption: Simplified TrkA signaling pathway and the point of inhibition.[1][3][4][5]

References

Application

2-Fluoro-3-(trifluoromethyl)benzylamine: A Versatile Building Block for Next-Generation Agrochemicals

Introduction In the continuous quest for more effective, selective, and environmentally benign crop protection solutions, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research and de...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous quest for more effective, selective, and environmentally benign crop protection solutions, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research and development. Among these, 2-Fluoro-3-(trifluoromethyl)benzylamine stands out as a key building block with significant potential. The strategic incorporation of fluorine and trifluoromethyl groups onto the benzylamine scaffold can profoundly influence the physicochemical and biological properties of a molecule, leading to enhanced efficacy, metabolic stability, and target specificity in novel pesticides, herbicides, and fungicides. This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in leveraging this promising intermediate for the synthesis of next-generation agrochemicals.

While a specific, commercialized agrochemical directly synthesized from 2-Fluoro-3-(trifluoromethyl)benzylamine is not prominently documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical candidates. The protocols and data presented herein are based on established synthetic methodologies for analogous fluorinated benzylamines and their derivatives, providing a robust framework for its application in agrochemical discovery.

Application Notes

The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)benzylamine offers several key advantages in the design of new active ingredients for crop protection.

Enhanced Biological Activity and Target Affinity:

The presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the benzyl ring. This modification can lead to more potent interactions with biological targets, such as enzymes or receptors, within pests, weeds, or pathogens. The fluorine atom at the ortho position further modulates the electronic environment and can influence the conformation of the molecule, potentially leading to higher binding affinity and selectivity.

Increased Lipophilicity and Bioavailability:

The trifluoromethyl group is known to increase the lipophilicity of a molecule. This property is crucial for the effective penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing its bioavailability at the target site.

Improved Metabolic Stability:

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The presence of fluorine and trifluoromethyl groups can block sites of metabolic oxidation, making the resulting agrochemical more resistant to degradation by enzymes within the target organism or in the environment. This increased metabolic stability can lead to longer-lasting efficacy and potentially lower application rates.

Fine-Tuning of Physicochemical Properties:

The combination of the fluoro and trifluoromethyl groups on the benzylamine core provides a powerful tool for fine-tuning the overall physicochemical properties of a lead compound, such as its solubility, volatility, and soil mobility. This allows for the optimization of its performance in various formulations and environmental conditions.

Key Synthetic Applications

2-Fluoro-3-(trifluoromethyl)benzylamine is a versatile primary amine that can readily participate in a variety of chemical transformations to yield a diverse range of agrochemical candidates. The most common synthetic routes involve the formation of amide and sulfonamide linkages, which are prevalent in many commercial pesticides.

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cluster_start Starting Material cluster_reagents Reaction Partners cluster_products Potential Agrochemical Scaffolds 2_Fluoro_3_trifluoromethyl_benzylamine 2-Fluoro-3-(trifluoromethyl)benzylamine Amide_Derivative N-(2-Fluoro-3-(trifluoromethyl)benzyl)amide (Potential Herbicide/Fungicide) 2_Fluoro_3_trifluoromethyl_benzylamine->Amide_Derivative Amidation Sulfonamide_Derivative N-(2-Fluoro-3-(trifluoromethyl)benzyl)sulfonamide (Potential Herbicide) 2_Fluoro_3_trifluoromethyl_benzylamine->Sulfonamide_Derivative Sulfonylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Amide_Derivative Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Sulfonamide_Derivative

Caption: Synthetic pathways from 2-Fluoro-3-(trifluoromethyl)benzylamine.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and sulfonamide derivatives of 2-Fluoro-3-(trifluoromethyl)benzylamine, representing common synthetic transformations in agrochemical research.

Protocol 1: Synthesis of a Representative N-(2-Fluoro-3-(trifluoromethyl)benzyl)amide

Objective: To synthesize an amide derivative via the reaction of 2-Fluoro-3-(trifluoromethyl)benzylamine with an acyl chloride.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • A suitable acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired amide.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Protocol 2: Synthesis of a Representative N-(2-Fluoro-3-(trifluoromethyl)benzyl)sulfonamide

Objective: To synthesize a sulfonamide derivative via the reaction of 2-Fluoro-3-(trifluoromethyl)benzylamine with a sulfonyl chloride.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • A suitable sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Add pyridine (1.5 eq.) to the solution and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Quantitative Data (Hypothetical):

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%
Appearance Crystalline solid

Hypothetical Signaling Pathway and Experimental Workflow

Many modern herbicides act by inhibiting key enzymes in plant metabolic pathways. A plausible target for a novel herbicide derived from 2-Fluoro-3-(trifluoromethyl)benzylamine could be an enzyme involved in amino acid biosynthesis, such as acetolactate synthase (ALS).

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cluster_pathway Hypothetical Herbicide Mode of Action Precursors Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Precursors->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Plant_Growth Plant Growth and Development Amino_Acids->Plant_Growth Herbicide Novel Herbicide [Derived from 2-Fluoro-3-(trifluoromethyl)benzylamine] Herbicide->ALS Inhibition

Caption: Inhibition of the ALS enzyme pathway by a hypothetical herbicide.

An experimental workflow to evaluate the herbicidal activity of a newly synthesized compound would typically involve a series of in vitro and in vivo assays.

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Start Synthesized Compound In_Vitro In Vitro Enzyme Assay (e.g., ALS inhibition) Start->In_Vitro In_Vivo_Screen Whole Plant Screening (Pre- and Post-emergence) In_Vitro->In_Vivo_Screen Dose_Response Dose-Response Studies (Determine GR50) In_Vivo_Screen->Dose_Response Selectivity Crop Selectivity and Weed Spectrum Analysis Dose_Response->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization

Caption: Experimental workflow for herbicide candidate evaluation.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzylamine represents a high-potential building block for the discovery of novel agrochemicals. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, provide a powerful handle for medicinal chemists to design next-generation herbicides, fungicides, and insecticides with improved performance characteristics. The generalized synthetic protocols and conceptual workflows presented here offer a solid foundation for researchers to explore the full potential of this versatile intermediate in addressing the ongoing challenges in global crop protection.

Method

Synthesis of Novel Herbicides from 2-Fluoro-3-(trifluoromethyl)benzylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the synthesis and evaluation of a novel class of potential herbicides derived from 2-Fluoro-3-(triflu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of a novel class of potential herbicides derived from 2-Fluoro-3-(trifluoromethyl)benzylamine. The proposed synthetic route focuses on the creation of N-(2-Fluoro-3-(trifluoromethyl)benzyl)pyrimidin-amine derivatives, a scaffold designed to target the acetolactate synthase (ALS) enzyme, a validated target in herbicide development. Included are comprehensive methodologies for chemical synthesis, in vitro enzyme inhibition assays, and whole-plant greenhouse trials. Quantitative data from structurally related compounds are presented to offer a benchmark for efficacy. Diagrams illustrating the synthetic workflow and the targeted biological pathway are provided to facilitate understanding and application of these protocols.

Introduction

The continuous evolution of herbicide-resistant weeds necessitates the development of novel herbicidal agents with unique chemical scaffolds and modes of action. The trifluoromethylphenyl moiety is a well-established pharmacophore in agrochemical design, known to enhance metabolic stability and biological activity. This application note describes a strategic approach to synthesize a new class of herbicides by incorporating the 2-Fluoro-3-(trifluoromethyl)benzylamine building block into a pyrimidine core. Pyrimidine derivatives are a prominent class of herbicides that are known to exhibit potent inhibitory effects on the acetolactate synthase (ALS) enzyme. ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, making it an excellent target for selective weed control.[1][2][3] The inhibition of this pathway leads to a deficiency in essential amino acids, ultimately causing cessation of plant growth and death.[1][2][4]

The synthetic strategy outlined herein involves the nucleophilic aromatic substitution of a substituted 2,4-dichloropyrimidine with 2-Fluoro-3-(trifluoromethyl)benzylamine, followed by further functionalization to generate a library of candidate compounds. This document provides the necessary protocols to synthesize, characterize, and evaluate the herbicidal potential of these novel molecules.

Data Presentation: Herbicidal Activity of Structurally Related Pyrimidine Derivatives

To provide a reference for the potential efficacy of the novel compounds, the following table summarizes the herbicidal activity of structurally analogous pyrimidine-based ALS inhibitors.

Compound IDTarget WeedAssay TypeIC50 / % InhibitionReference CompoundReference IC50 / % Inhibition
B12 Murine Macrophages (Nitric Oxide Production)In VitroIC50 = 1.99 µML-NMMAIC50 = 35.13 µM
B6 Murine Macrophages (Nitric Oxide Production)In VitroIC50 = 9 µML-NMMAIC50 = 35.13 µM
4aa Arabidopsis thaliana (AHAS enzyme)In VitroKi = 0.09 µMBispyribacKi = 0.54 µM
4bb Arabidopsis thaliana (AHAS enzyme)In VitroKi = 0.02 µMBispyribacKi = 0.54 µM
L1C Raphanus sativus (Root)In VitroIC50 = 39.56 ppmPendimethalinIC50 = 56.52 ppm
W104 Brassica campestrisPre-emergence70.8% at 150 g/ha--

Experimental Protocols

Protocol 1: Synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)-4-chloro-6-methoxypyrimidin-2-amine (A Representative Novel Herbicide)

This protocol details the synthesis of a representative compound from the proposed novel herbicide class via a two-step process: initial nucleophilic aromatic substitution followed by a second substitution.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • 2,4-Dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-chloro-N-(2-fluoro-3-(trifluoromethyl)benzyl)pyrimidin-2-amine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile (0.2 M), add N,N-Diisopropylethylamine (1.5 eq).

  • Add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step 2: Synthesis of N-(2-fluoro-3-(trifluoromethyl)benzyl)-4,6-dimethoxypyrimidin-2-amine

  • Prepare a solution of sodium methoxide (1.2 eq) in dry methanol.

  • Add the solution of 4-chloro-N-(2-fluoro-3-(trifluoromethyl)benzyl)pyrimidin-2-amine (1.0 eq) from Step 1 to the sodium methoxide solution.

  • Reflux the reaction mixture and monitor by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of the synthesized compounds on ALS enzyme activity.

Materials:

  • Fresh, young plant tissue (e.g., spinach or pea shoots)

  • Enzyme extraction buffer

  • Assay buffer

  • Pyruvate (substrate)

  • Cofactors: Thiamine pyrophosphate (TPP), Flavin adenine dinucleotide (FAD), MgCl₂

  • Synthesized test compounds

  • 6 N Sulfuric Acid (H₂SO₄)

  • Creatine solution

  • α-Naphthol solution

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay:

    • In a 96-well microplate, add the assay buffer, pyruvate, and cofactors.

    • Add serial dilutions of the test compounds to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the crude enzyme extract to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Color Development and Measurement:

    • Stop the reaction by adding 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.

    • Add creatine solution followed by α-naphthol solution to each well.

    • Incubate at 60°C for another 15 minutes to allow for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each compound concentration relative to the control.

    • Determine the IC50 value (the concentration causing 50% inhibition) by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol 3: Greenhouse Herbicidal Activity Bioassay (Post-emergence)

This protocol evaluates the herbicidal efficacy of the synthesized compounds on whole plants.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Potting soil

  • Pots (10 cm diameter)

  • Synthesized test compounds

  • Solvent (e.g., acetone) and surfactant

  • Laboratory spray chamber

  • Greenhouse with controlled environment

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with potting soil.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent with a surfactant.

    • Make a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).

    • Apply the herbicide solutions evenly to the plant foliage using a calibrated laboratory spray chamber. Include an untreated control group (sprayed with solvent and surfactant only).

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a rating scale of 0% (no effect) to 100% (complete kill).

    • At 21 days after treatment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Determine the GR50 value (the dose required for 50% growth reduction) using a dose-response analysis.

Mandatory Visualization

Synthetic_Workflow A 2,4-Dichloropyrimidine C Intermediate: 4-chloro-N-(2-fluoro-3- (trifluoromethyl)benzyl)pyrimidin-2-amine A->C + B DIPEA, ACN, 60°C B 2-Fluoro-3-(trifluoromethyl)benzylamine E Final Product: N-(2-fluoro-3-(trifluoromethyl)benzyl)- 4-methoxy-pyrimidin-2-amine C->E + D MeOH, Reflux D Sodium Methoxide (NaOMe)

Caption: Proposed synthetic workflow for a novel herbicide.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Action Pyruvate 2x Pyruvate ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS Threonine Pyruvate + Threonine Threonine->ALS Acetolactate α-Acetolactate ALS->Acetolactate Hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Hydroxybutyrate Val_Leu ... -> Valine & Leucine Acetolactate->Val_Leu Ile ... -> Isoleucine Hydroxybutyrate->Ile Herbicide Novel Pyrimidine Herbicide (e.g., N-(2-Fluoro-3-(trifluoromethyl)benzyl) pyrimidin-amine) Herbicide->ALS Inhibits

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway.

References

Application

Application Notes and Protocols for Reductive Amination with 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination is a cornerstone synthetic transformation in medicinal chemistry and drug development for the formation of carbon-nitrogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone synthetic transformation in medicinal chemistry and drug development for the formation of carbon-nitrogen bonds, yielding secondary and tertiary amines.[1][2] This method involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[3] This application note provides a detailed protocol for the reductive amination of a generic carbonyl compound with 2-Fluoro-3-(trifluoromethyl)benzylamine, a valuable building block in the synthesis of novel therapeutic agents due to the unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents.

The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reagent that is particularly effective for reductive aminations, as it readily reduces the intermediate iminium ion without significantly reducing the starting aldehyde or ketone.[4][5][6][7] This selectivity allows for a convenient one-pot reaction procedure.[4]

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the primary amine, 2-Fluoro-3-(trifluoromethyl)benzylamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a protonated imine (iminium ion). The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final secondary amine product.

Experimental Protocol

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)[4]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq) and 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 - 1.2 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration of the limiting reagent).

  • Stirring: Stir the solution at room temperature for 20-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in portions. The addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 10-15 minutes until gas evolution ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Data Presentation

Table 1: Stoichiometry and Reagent Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio (eq)Key Properties
Aldehyde/KetoneSubstrate DependentSubstrate Dependent1.0Carbonyl compound for imine formation.
2-Fluoro-3-(trifluoromethyl)benzylamineC₈H₇F₄N193.141.0 - 1.2Primary amine. IUPAC Name: [2-fluoro-3-(trifluoromethyl)phenyl]methanamine.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.5 - 2.0Mild and selective reducing agent for imines.[4][5][6][7] It is sensitive to moisture.[6]
Dichloromethane (DCM)CH₂Cl₂84.93SolventCommon solvent for reductive amination with NaBH(OAc)₃.[6]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventAlternative solvent for reductive amination with NaBH(OAc)₃.[6]

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Temperature Room Temperature (20-25 °C)Exothermic reactions may require initial cooling.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Important due to the moisture sensitivity of sodium triacetoxyborohydride.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)The choice of solvent can influence reaction rates. Both DCM and DCE are commonly used for reductive aminations with NaBH(OAc)₃.[6]
Concentration 0.1 - 0.5 MTypical concentration range for efficient reaction.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Aldehyde/Ketone and 2-Fluoro-3-(trifluoromethyl)benzylamine Solvent Dissolve in Anhydrous DCM/DCE Reactants->Solvent Imine_Formation Stir at RT (Imine Formation) Solvent->Imine_Formation Reduction Add NaBH(OAc)3 (Reduction) Imine_Formation->Reduction Monitoring Monitor by TLC/LC-MS Reduction->Monitoring Quench Quench with sat. NaHCO3 Monitoring->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Secondary Amine Purify->Product

Caption: Experimental workflow for the reductive amination protocol.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 2-Fluoro-3-(trifluoromethyl)benzylamine (ArCH2NH2) Amine->Hemiaminal Imine Iminium Ion [R-C(=N+HAr)-R'] Hemiaminal->Imine - H2O Product Secondary Amine [R-CH(NHAr)-R'] Imine->Product + Hydride Hydride NaBH(OAc)3 Hydride->Product

References

Method

Anwendungsbeispiele und Protokolle: Derivatisierung von 2-Fluor-3-(trifluormethyl)benzylamin für die medizinische Chemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Einführung: 2-Fluor-3-(trifluormethyl)benzylamin ist ein wertvoller Baustein in der medizinischen Chemie. Die einzigartige Kombination ei...

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 2-Fluor-3-(trifluormethyl)benzylamin ist ein wertvoller Baustein in der medizinischen Chemie. Die einzigartige Kombination eines Fluoratoms und einer Trifluormethylgruppe am Phenylring ermöglicht eine gezielte Modulation der physikochemisch-pharmazeutischen Eigenschaften von Leitstrukturen.[1][2] Die Trifluormethylgruppe kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität an das Zielprotein erhöhen, während das Fluoratom die pKa-Werte benachbarter funktioneller Gruppen beeinflussen und zusätzliche molekulare Interaktionen ermöglichen kann.[2][3] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für drei gängige Derivatisierungsstrategien: Amidkupplung, Sulfonamid-Synthese und reduktive Aminierung, um die molekulare Vielfalt für die Wirkstoffentdeckung zu erweitern.

Logischer Arbeitsablauf für die Derivatisierung

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen start 2-Fluor-3-(trifluormethyl)benzylamin amide Amidkupplung start->amide R-COOH, Kopplungsreagenz sulfonamide Sulfonamid-Synthese start->sulfonamide R-SO2Cl, Base reductive Reduktive Aminierung start->reductive R-CHO/R-COR', Reduktionsmittel prod_amide Amide amide->prod_amide prod_sulfonamide Sulfonamide sulfonamide->prod_sulfonamide prod_sec_amine Sekundäre Amine reductive->prod_sec_amine

Abbildung 1: Übersicht der Derivatisierungsstrategien für 2-Fluor-3-(trifluormethyl)benzylamin.

Anwendungsbeispiel 1: Amid-Kopplung zur Synthese von N-substituierten Benzamiden

Die Amidbindung ist eine der wichtigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen. Die Kopplung von 2-Fluor-3-(trifluormethyl)benzylamin mit verschiedenen Carbonsäuren ermöglicht die Synthese einer breiten Palette von potenziell bioaktiven Molekülen. HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) ist ein modernes und effizientes Kopplungsreagenz, das hohe Ausbeuten unter milden Bedingungen ermöglicht.[4][5]

Experimentelles Protokoll: HATU-vermittelte Amid-Kopplung

Materialien:

  • 2-Fluor-3-(trifluormethyl)benzylamin

  • Substituierte Carbonsäure (z.B. 4-Methoxybenzoesäure)

  • HATU

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Sole (gesättigte wässrige NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reagenzien für die Aufreinigung (z.B. Silikagel)

Arbeitsablauf der Amid-Kopplung

G reagents 1. Reagenzien einwiegen - Carbonsäure (1.0 Äq.) - Amin (1.1 Äq.) - HATU (1.2 Äq.) dissolve 2. In wasserfreiem DMF lösen reagents->dissolve cool 3. Auf 0 °C kühlen (Eisbad) dissolve->cool add_base 4. DIPEA (2.5 Äq.) tropfenweise zugeben cool->add_base react 5. Bei Raumtemperatur 4-16 h rühren add_base->react workup 6. Wässrige Aufarbeitung (DCM, NaHCO3, Sole) react->workup purify 7. Chromatographische Aufreinigung workup->purify product Reines Amid-Produkt purify->product

Abbildung 2: Schematischer Arbeitsablauf für die HATU-vermittelte Amid-Kopplung.

Durchführung:

  • Lösen Sie die Carbonsäure (1,0 Äquivalente) in wasserfreiem DMF in einem trockenen Rundkolben.

  • Fügen Sie 2-Fluor-3-(trifluormethyl)benzylamin (1,1 Äquivalente) und anschließend HATU (1,2 Äquivalente) hinzu.

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie DIPEA (2,5 Äquivalente) langsam tropfenweise unter Rühren hinzu.

  • Lassen Sie die Reaktion sich auf Raumtemperatur erwärmen und rühren Sie für 4-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Verdünnen Sie die Reaktionsmischung nach Abschluss mit Dichlormethan und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.[4]

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Silikagel, um das gewünschte Amid zu erhalten.

Quantitative Daten (Illustrative Beispiele)
CarbonsäureKopplungsreagenzBaseLösungsmittelZeit (h)Ausbeute (%)
4-MethoxybenzoesäureHATUDIPEADMF692
CyclohexancarbonsäureEDC/HOBtDIPEADCM1285
Thiophen-2-carbonsäureHATUDIPEADMF495
N-Boc-GlycinT3PPyridinEthylacetat888

Tabelle 1: Repräsentative Bedingungen und illustrierte Ausbeuten für die Amid-Kopplung.

Anwendungsbeispiel 2: Sulfonamid-Synthese

Sulfonamide sind eine weitere wichtige Klasse von Molekülen in der medizinischen Chemie, die in vielen zugelassenen Medikamenten vorkommen. Die Reaktion von 2-Fluor-3-(trifluormethyl)benzylamin mit verschiedenen Sulfonylchloriden in Gegenwart einer Base ist ein einfacher Weg zur Synthese dieser Derivate.

Experimentelles Protokoll: Synthese von N-Benzylsulfonamiden

Materialien:

  • 2-Fluor-3-(trifluormethyl)benzylamin

  • Substituiertes Sulfonylchlorid (z.B. 2-Fluor-3-(trifluormethyl)benzolsulfonylchlorid[6])

  • Base (z.B. Triethylamin (TEA) oder Pyridin)

  • Wasserfreies Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

  • Lösen Sie 2-Fluor-3-(trifluormethyl)benzylamin (1,0 Äquivalent) und Triethylamin (1,5 Äquivalente) in wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie eine Lösung des Sulfonylchlorids (1,1 Äquivalente) in DCM langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion sich auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden.

  • Verdünnen Sie die Mischung mit DCM und waschen Sie sie mit 1 M HCl und anschließend mit Wasser.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation oder Säulenchromatographie.

Quantitative Daten (Illustrative Beispiele)
SulfonylchloridBaseLösungsmittelTemperatur (°C)Ausbeute (%)
BenzolsulfonylchloridPyridinDCMRT94
4-ToluolsulfonylchloridTEADCM0 bis RT96
MethansulfonylchloridTEADCM0 bis RT91

Tabelle 2: Repräsentative Bedingungen für die Sulfonamid-Synthese.

Anwendungsbeispiel 3: Reduktive Aminierung zur Synthese sekundärer Amine

Die reduktive Aminierung ist eine vielseitige Methode, um sekundäre Amine aus primären Aminen und Carbonylverbindungen (Aldehyde oder Ketone) herzustellen.[7] Diese Reaktion erweitert das molekulare Gerüst und führt zu Derivaten mit veränderten sterischen und elektronischen Eigenschaften. Natriumtriacetoxyborhydrid (STAB) ist ein mildes und selektives Reduktionsmittel, das sich gut für diese Transformation eignet.[7]

Experimentelles Protokoll: Reduktive Aminierung mit STAB

Materialien:

  • 2-Fluor-3-(trifluormethyl)benzylamin

  • Aldehyd oder Keton (z.B. Cyclohexanon)

  • Natriumtriacetoxyborhydrid (STAB)

  • Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (katalytische Menge)

  • Gesättigte wässrige NaHCO₃-Lösung

Durchführung:

  • Lösen Sie 2-Fluor-3-(trifluormethyl)benzylamin (1,0 Äquivalent) und die Carbonylverbindung (1,1 Äquivalente) in DCE in einem Rundkolben.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 1-2 Tropfen) und rühren Sie die Mischung 20-30 Minuten bei Raumtemperatur, um die Bildung des Imins/Iminium-Ions zu ermöglichen.

  • Fügen Sie STAB (1,5 Äquivalente) portionsweise hinzu. Es kann eine leichte Gasentwicklung auftreten.

  • Rühren Sie die Reaktion bei Raumtemperatur für 6-24 Stunden.

  • Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.

  • Extrahieren Sie die wässrige Phase mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Quantitative Daten (Illustrative Beispiele)
CarbonylverbindungReduktionsmittelLösungsmittelZeit (h)Ausbeute (%)
CyclohexanonSTABDCE1289
4-FluorbenzaldehydSTABTHF893
AcetonNaBH₃CNMethanol2475

Tabelle 3: Repräsentative Bedingungen für die reduktive Aminierung.

Biologische Relevanz: Hypothetischer Signalweg

Derivate, die aus 2-Fluor-3-(trifluormethyl)benzylamin synthetisiert werden, können als Inhibitoren für verschiedene biologische Zielmoleküle, wie z.B. Kinasen, dienen. Die Trifluormethylgruppe kann in hydrophobe Taschen des Proteins binden, während andere Teile des Moleküls spezifische Wasserstoffbrückenbindungen ausbilden.

G cluster_pathway Hypothetischer Kinase-Signalweg ATP ATP Kinase Kinase (Aktives Zentrum) ATP->Kinase Substrat Substratprotein Substrat->Kinase pSubstrat Phosphoryliertes Substrat (Signal an) Kinase->pSubstrat Phosphorylierung Inhibitor Synthetisiertes Derivat (z.B. Amid) Inhibitor->Kinase Bindung im aktiven Zentrum ADP ADP noSignal Keine Phosphorylierung (Signal aus)

Abbildung 3: Illustrative Hemmung eines Kinase-Signalwegs durch ein Derivat.

References

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds using 2-Fluoro-3-(trifluoromethyl)benzylamine as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds using 2-Fluoro-3-(trifluoromethyl)benzylamine as a key starting material. The unique substitution pattern of this benzylamine derivative, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry. The incorporation of these fluorine-containing moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting heterocyclic scaffolds.

This document outlines generalized protocols for the synthesis of quinazolines, 3,4-dihydroquinazolines, and 1,2,3,4-tetrahydroquinazolines. While specific literature examples utilizing 2-Fluoro-3-(trifluoromethyl)benzylamine are not prevalent, the described methodologies are based on well-established and robust synthetic transformations of 2-aminobenzylamines.

Synthesis of 2-Substituted-5-fluoro-6-(trifluoromethyl)quinazolines via Oxidative Cyclization

The reaction of 2-aminobenzylamines with aldehydes is a common and effective method for the synthesis of quinazolines. This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

G start 2-Fluoro-3-(trifluoromethyl)benzylamine aldehyde Aldehyde (R-CHO) start->aldehyde Reaction oxidant Oxidant (e.g., I2, DDQ) aldehyde->oxidant Addition solvent Solvent (e.g., DMSO, Dioxane) oxidant->solvent in product 2-Substituted-5-fluoro-6-(trifluoromethyl)quinazoline solvent->product Yields G start 2-Fluoro-3-(trifluoromethyl)benzylamine aldehyde1 Aldehyde (R1-CHO) start->aldehyde1 Reaction amine Primary Amine (R2-NH2) aldehyde1->amine + catalyst Catalyst (e.g., TFA) amine->catalyst with solvent Solvent (e.g., CH2Cl2) catalyst->solvent in product 2,3-Disubstituted-5-fluoro-6-(trifluoromethyl)-3,4-dihydroquinazoline solvent->product Yields G start 2-Fluoro-3-(trifluoromethyl)benzylamine ketone Ketone (R1-CO-R2) start->ketone Reaction catalyst Acid Catalyst (e.g., p-TsOH) ketone->catalyst with solvent Solvent (e.g., Toluene) catalyst->solvent in product 2,2-Disubstituted-5-fluoro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinazoline solvent->product Yields

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and proposed experimental protocols for the utilization of 2-Fluoro-3-(trifluoromethyl)benzylamine in vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the utilization of 2-Fluoro-3-(trifluoromethyl)benzylamine in various palladium-catalyzed cross-coupling reactions. Due to the limited specific literature on this particular substrate, the following protocols are based on established methodologies for structurally similar fluorinated and sterically hindered benzylamines, providing a strong starting point for reaction optimization.

The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine core introduces unique electronic and steric properties that can influence reactivity in cross-coupling reactions. These protocols are designed to serve as a comprehensive guide for synthesizing novel amine-containing compounds with potential applications in medicinal chemistry and materials science.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] It is widely used to synthesize aryl amines from aryl halides or pseudohalides.[2] For a substrate like 2-Fluoro-3-(trifluoromethyl)benzylamine, careful selection of the catalyst system is crucial to overcome potential steric hindrance and the electronic effects of the fluorine and trifluoromethyl groups.

General Reaction Scheme:

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

While 2-Fluoro-3-(trifluoromethyl)benzylamine itself is not a typical substrate for Suzuki coupling, it can be derivatized into a halide or triflate, which can then participate in this C-C bond-forming reaction. [3][4]For instance, the amine could be converted to a diazonium salt followed by a Sandmeyer reaction to install a bromine or iodine, or the aromatic ring could be directly halogenated. This section assumes the use of a brominated derivative, (2-F, 3-CF₃, X-Br)C₆H₂-CH₂NH₂.

General Reaction Scheme:

Where R-B(OH)₂ is an aryl- or vinylboronic acid.

Table 2: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
EntryBoronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901280-90
24-Vinylphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O1001675-85
33-Thiopheneboronic acidG3-SPhos (1.5)-K₃PO₄THF/H₂O801285-95
Detailed Experimental Protocol: Synthesis of a Biaryl Benzylamine Derivative
  • Reaction Setup: To a microwave vial, add the brominated benzylamine derivative (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of Toluene/Water (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Product Product Ar-Pd(II)(R)L2->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. [5]Similar to the Suzuki coupling, a halogenated derivative of 2-Fluoro-3-(trifluoromethyl)benzylamine would be required. The reaction is valuable for forming substituted alkenes. [6]

General Reaction Scheme:

Caption: General workflow for preparing and using a benzylamine derivative in a Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. T[7][8]his reaction is exceptionally useful for the synthesis of substituted alkynes. A[9]gain, a halogenated derivative of the starting benzylamine is required.

General Reaction Scheme:

Where H-C≡C-R is a terminal alkyne.

Table 4: Proposed Reaction Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene701080-90
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃NDMF501275-85
Detailed Experimental Protocol: Synthesis of an Arylalkyne Benzylamine Derivative
  • Reaction Setup: A Schlenk flask is charged with the brominated benzylamine derivative (1.0 mmol), Pd(PPh₃)₄ (23.1 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Base: Anhydrous THF (10 mL) and triethylamine (3 mL) are added, and the mixture is degassed with argon.

  • Reagent Addition: Phenylacetylene (1.2 mmol, 1.2 equiv) is added via syringe.

  • Reaction: The mixture is heated to 60 °C and stirred for 8 hours.

  • Work-up: The reaction is cooled, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated NH₄Cl solution and brine.

  • Purification: The organic layer is dried over Na₂SO₄, filtered, concentrated, and purified by column chromatography.

Catalytic Cycles for Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Alk Ar-Pd(II)-C≡CR PdII_Ar->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alk->Product CuX Cu(I)X CuAlk Cu(I)-C≡CR CuAlk->PdII_Ar CuAlk->CuX Alkyne H-C≡CR Alkyne->CuAlk Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

References

Application

Scale-Up Synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocols focus on the catalytic hydrogenation of the corresponding benzonitrile, a common and scalable method for the preparation of benzylamines.

Introduction

2-Fluoro-3-(trifluoromethyl)benzylamine and its derivatives are important building blocks in medicinal chemistry. The presence of fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of these compounds in large quantities is often a critical step in the drug development process. This document outlines a robust and scalable protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine via the reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile.

Synthetic Route

The primary and most industrially viable route for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine is the reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile. This can be achieved through various methods, with catalytic hydrogenation being a preferred approach for its efficiency and environmental considerations.

Key Transformation: Reduction of Benzonitrile to Benzylamine

The core of the synthesis is the reduction of the nitrile functional group to a primary amine. While various reducing agents can accomplish this, catalytic hydrogenation offers high atom economy and avoids the use of stoichiometric metal hydrides.

start 2-Fluoro-3-(trifluoromethyl)benzonitrile end 2-Fluoro-3-(trifluoromethyl)benzylamine start->end Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic pathway for 2-Fluoro-3-(trifluoromethyl)benzylamine.

Experimental Protocols

This section provides a detailed protocol for the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine from 2-Fluoro-3-(trifluoromethyl)benzonitrile using catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 2-Fluoro-3-(trifluoromethyl)benzonitrile

Objective: To synthesize 2-Fluoro-3-(trifluoromethyl)benzylamine on a multi-gram scale with high yield and purity.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzonitrile

  • Palladium on Carbon (5-10% Pd/C), wet

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

  • Sodium hydroxide (NaOH) solution (for free-basing, optional)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Glass reactor with overhead stirring, temperature control, and inert gas inlet

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

    • Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, carefully add the 5-10% Palladium on Carbon catalyst to the reactor. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

    • Add the solvent (e.g., ethanol) to the reactor.

    • In a separate vessel, dissolve the 2-Fluoro-3-(trifluoromethyl)benzonitrile in the solvent.

    • Transfer the solution of the starting material to the reactor.

  • Hydrogenation Reaction:

    • Seal the reactor.

    • Purge the reactor several times with nitrogen, followed by several purges with hydrogen gas to ensure all air is removed.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-10 bar).

    • Begin agitation and heat the reaction mixture to the desired temperature (typically 40-80°C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by analytical techniques such as TLC, GC, or HPLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Fluoro-3-(trifluoromethyl)benzylamine.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • Alternatively, for higher purity, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

    • The purified salt can then be converted back to the free amine by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to give the pure 2-Fluoro-3-(trifluoromethyl)benzylamine.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis. The values are indicative and may require optimization for specific equipment and scales.

Table 1: Reagents and Reaction Conditions

ParameterValueNotes
Starting Material2-Fluoro-3-(trifluoromethyl)benzonitrile-
Catalyst5-10% Palladium on Carbon (wet)1-5 mol% loading relative to the starting material is typical.
SolventEthanol or MethanolSufficient to dissolve the starting material and allow for stirring.
Hydrogen Pressure3-10 barHigher pressure can increase reaction rate but may also promote side reactions.
Reaction Temperature40-80 °CHigher temperatures can increase the rate but may lead to by-products.
Reaction Time4-24 hoursMonitored by hydrogen uptake and analytical methods (TLC, GC, HPLC).

Table 2: Expected Yield and Purity

ParameterTypical RangeMethod of Analysis
Crude Yield>90%Gravimetric
Purified Yield75-85%Gravimetric
Purity (by HPLC)>98%HPLC

Visualization of Workflows

Experimental Workflow for Scale-Up Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Preparation (Clean, Dry, Leak Test) purge_n2_initial Purge with Nitrogen prep_reactor->purge_n2_initial charge_catalyst Charge Catalyst & Solvent purge_n2_initial->charge_catalyst charge_sm Charge Starting Material Solution charge_catalyst->charge_sm purge_h2 Purge with H₂ charge_sm->purge_h2 run_reaction Run Hydrogenation (Heat, Agitate, Monitor H₂ Uptake) purge_h2->run_reaction cool_down Cool to Room Temperature run_reaction->cool_down vent_purge Vent H₂ & Purge with N₂ cool_down->vent_purge filter_catalyst Filter Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purification (Distillation or Salt Formation) concentrate->purify

Caption: Workflow for the scale-up synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine.

Role in a Drug Discovery Pipeline

2-Fluoro-3-(trifluoromethyl)benzylamine derivatives are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a simplified drug discovery and development pathway where such a compound might be utilized.

target_id Target Identification & Validation hit_id Hit Identification target_id->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical synthesis Synthesis of Intermediates (e.g., 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives) lead_opt->synthesis Iterative Synthesis & Testing clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Simplified drug discovery pipeline highlighting the role of intermediate synthesis.

Safety Considerations

  • Fluorinated Compounds: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Catalyst Handling: Palladium on carbon can be pyrophoric. Always handle in an inert atmosphere and do not allow it to dry in the air.[4][5]

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Use appropriate ventilation and eliminate all sources of ignition.

  • Pressure Reactions: All high-pressure reactions should be conducted behind a safety shield.

By following these protocols and safety guidelines, researchers and production chemists can safely and efficiently synthesize 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives on a scale suitable for further research and development.

References

Method

Application Notes and Protocols for Asymmetric Synthesis Involving 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. Chiral amines, particularly those bearing trifluoromethyl groups, are crucial building blocks in the synthesis of a vast array of pharmaceuticals. While specific applications of 2-Fluoro-3-(trifluoromethyl)benzylamine in asymmetric synthesis are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a chiral auxiliary or precursor in various enantioselective transformations.

This document provides detailed application notes on the plausible use of 2-Fluoro-3-(trifluoromethyl)benzylamine in asymmetric synthesis, drawing upon established methodologies for chiral benzylamines. The protocols and data presented herein are illustrative and aim to provide a strong foundational methodology for researchers exploring the utility of this and similar fluorinated chiral amines.

Hypothetical Application: Asymmetric Reductive Amination

One of the most powerful and widely used methods for synthesizing chiral amines is the asymmetric reductive amination of prochiral ketones. In this proposed application, (R)- or (S)-2-Fluoro-3-(trifluoromethyl)benzylamine can serve as a chiral auxiliary. The process involves the condensation of the chiral amine with a prochiral ketone to form a diastereomeric imine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched primary amine.

Logical Workflow for Asymmetric Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone Diastereomeric_Imine Diastereomeric Imine Intermediate Prochiral_Ketone->Diastereomeric_Imine Condensation Chiral_Amine 2-Fluoro-3-(trifluoromethyl)benzylamine (Chiral Auxiliary) Chiral_Amine->Diastereomeric_Imine Diastereomeric_Amine Diastereomeric Secondary Amine Diastereomeric_Imine->Diastereomeric_Amine Diastereomeric_Imine->Diastereomeric_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Reducing_Agent->Diastereomeric_Amine Chiral_Primary_Amine Enantiomerically Enriched Primary Amine Diastereomeric_Amine->Chiral_Primary_Amine Diastereomeric_Amine->Chiral_Primary_Amine Cleavage Cleavage Hydrogenolysis (e.g., H₂, Pd(OH)₂/C) Cleavage->Chiral_Primary_Amine G cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR, Kinase) Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Blocks downstream signaling Drug Chiral CF₃-Amine Drug Candidate (e.g., antagonist) Drug->Receptor Binds to active site Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Signal_Transduction->Cellular_Response Leads to

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)benzylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is tailored for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: Common impurities can originate from starting materials, by-products, or degradation. Depending on the synthetic route, these may include:

  • Unreacted Starting Materials: Such as 2-fluoro-3-(trifluoromethyl)benzaldehyde or 2-fluoro-3-(trifluoromethyl)benzonitrile.

  • Intermediates: Partially reduced intermediates if the synthesis involves a reduction step (e.g., oxime or imine intermediates).

  • Over-alkylation Products: If the synthesis involves alkylation of an amine.

  • Oxidation Products: Benzylamines can be susceptible to air oxidation over time.

Q2: Which purification techniques are most effective for 2-Fluoro-3-(trifluoromethyl)benzylamine?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities. Due to the basic nature of the amine, modifications to standard silica gel chromatography are often necessary.

  • Acid-Base Extraction and Recrystallization: This classical method is excellent for removing non-basic impurities. The amine is converted to its hydrochloride salt, recrystallized, and then converted back to the free base.

  • Vacuum Distillation: Suitable for purifying the liquid benzylamine from non-volatile impurities or those with significantly different boiling points.

Q3: How can I assess the purity of my purified 2-Fluoro-3-(trifluoromethyl)benzylamine?

A3: The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting non-volatile impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying any structurally similar impurities.

Troubleshooting Guides

Flash Column Chromatography

Problem: My compound is tailing/streaking on the silica gel column.

This is a common issue when purifying basic compounds like benzylamines on acidic silica gel. The interaction between the basic amine and acidic silanol groups on the silica surface leads to poor peak shape.

Solutions:

SolutionDescription
Add a Basic Modifier to the Eluent Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your mobile phase. This "competes" with your product for the acidic sites on the silica gel.[5]
Use a Different Stationary Phase Consider using a less acidic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives for the purification of basic compounds.[5][6]
Reversed-Phase Chromatography at High pH If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 column with a high pH mobile phase (e.g., containing ammonium hydroxide) can provide excellent separation. At high pH, the amine is deprotonated, reducing interactions with residual silanols.[5]

Problem: I am not getting good separation between my product and a closely related impurity.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent systems. A less polar eluent may improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also enhance resolution.

  • Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

Acid-Base Extraction and Recrystallization

Problem: Low recovery of the hydrochloride salt after recrystallization.

Solutions:

  • Choice of Solvent: Ensure you are using an appropriate solvent system for recrystallization. A common choice is a mixture of a solvent in which the salt is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures (e.g., methanol/ether, ethanol/hexane).

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small crystals and lower yields.

  • Concentration: Avoid using an excessive amount of solvent for recrystallization, as this will reduce the recovery.

Problem: The regenerated free base is not pure.

Solutions:

  • Thorough Washing: Ensure the recrystallized hydrochloride salt is thoroughly washed with a cold, non-polar solvent to remove any soluble impurities before converting it back to the free base.

  • Complete Neutralization and Extraction: When regenerating the free base with a base (e.g., NaOH solution), ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine completely. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of 2-Fluoro-3-(trifluoromethyl)benzylamine on a silica gel column.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate).

    • To counteract tailing, you can add 0.5% triethylamine to the developing solvent.

    • Aim for an Rf value of approximately 0.2-0.3 for the product spot.

  • Column Preparation:

    • Pack a flash chromatography column with silica gel using the chosen eluent system.

    • Equilibrate the column by running several column volumes of the eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, use the dry loading method described in the troubleshooting section.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

This protocol describes the purification of 2-Fluoro-3-(trifluoromethyl)benzylamine via its hydrochloride salt.

  • Salt Formation:

    • Dissolve the crude 2-Fluoro-3-(trifluoromethyl)benzylamine in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or bubble HCl gas through the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt cake with cold diethyl ether or another non-polar solvent to remove non-basic impurities.

  • Recrystallization of the Hydrochloride Salt:

    • Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol or methanol).

    • Slowly add a non-polar solvent (e.g., diethyl ether or hexane) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a cold solvent mixture.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Base:

    • Dissolve the purified hydrochloride salt in water.

    • Make the solution basic (pH > 12) by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Fluoro-3-(trifluoromethyl)benzylamine.

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_end Final Product start Crude 2-Fluoro-3-(trifluoromethyl)benzylamine analysis Purity Assessment (TLC, HPLC, GC-MS) start->analysis decision Impurity Profile? analysis->decision chromatography Flash Column Chromatography decision->chromatography  Complex mixture / Similar polarity impurities acid_base Acid-Base Extraction & Recrystallization decision->acid_base  Non-basic impurities distillation Vacuum Distillation decision->distillation  Non-volatile impurities final_analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) chromatography->final_analysis acid_base->final_analysis distillation->final_analysis product Purified Product final_analysis->product troubleshooting_chromatography cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Poor Peak Shape (Tailing) in Flash Chromatography solution1 Add Triethylamine (0.1-1%) to Eluent start->solution1  Quick fix for silica gel solution2 Switch to Basic Alumina or Amine-Functionalized Silica start->solution2  Persistent tailing solution3 Use Reversed-Phase C18 with High pH Mobile Phase start->solution3  Alternative approach outcome Improved Peak Shape & Better Separation solution1->outcome solution2->outcome solution3->outcome

References

Optimization

Technical Support Center: 2-Fluoro-3-(trifluoromethyl)benzylamine Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzylamine. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is designed to help anticipate and address common issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: As a primary benzylamine, this compound is most frequently used in reactions such as:

  • Acylation (Amide Bond Formation): Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the amine?

A2: The fluorine and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This has two main effects:

  • Decreased Nucleophilicity: The electron density on the nitrogen atom is reduced, making the amine less nucleophilic compared to unsubstituted benzylamine. This can lead to slower reaction rates or the need for more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles).

  • Increased Acidity of N-H bonds: The N-H protons are more acidic, which can influence the choice of base and reaction conditions.

Q3: Is the trifluoromethyl group stable under common reaction conditions?

A3: The trifluoromethyl group is generally very stable under most synthetic conditions, including those for acylation, alkylation, and reductive amination. However, it can be susceptible to hydrolysis to a carboxylic acid under very harsh acidic or basic conditions, particularly at elevated temperatures. Researchers should be mindful of this possibility when designing multi-step syntheses or purification procedures that involve extreme pH.

Q4: What are some common impurities that might be present in the starting material?

A4: Commercially available 2-Fluoro-3-(trifluoromethyl)benzylamine is typically of high purity. However, potential impurities could include small amounts of the corresponding benzaldehyde or benzoic acid from oxidation, or isomers from the manufacturing process. It is always recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.

Troubleshooting Guides for Common Reactions

Acylation (Amide Bond Formation)

Issue: Low yield or incomplete conversion to the desired amide.

  • Possible Cause 1: Reduced Nucleophilicity. The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, leading to a sluggish reaction.

  • Troubleshooting:

    • Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).

    • Increase the reaction temperature or extend the reaction time.

    • Use a stronger, non-nucleophilic base (e.g., triethylamine, DIPEA) to efficiently scavenge the acid byproduct (e.g., HCl).

    • Ensure stoichiometric amounts of reagents are correct; a slight excess of the acylating agent may be beneficial.

Issue: Formation of a diacylated side product.

  • Possible Cause 2: Over-acylation. Although less common with this electron-deficient amine, under forcing conditions or with a large excess of a highly reactive acylating agent, the initially formed amide can be acylated again to form an imide.

  • Troubleshooting:

    • Control the stoichiometry carefully; use no more than 1.05-1.1 equivalents of the acylating agent.

    • Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.

    • Perform the reaction at a lower temperature if possible.

N-Alkylation

Issue: Formation of multiple products (secondary and tertiary amines).

  • Possible Cause 1: Over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. This is a very common problem in N-alkylation reactions.[1][2]

  • Troubleshooting:

    • Use a large excess of the 2-Fluoro-3-(trifluoromethyl)benzylamine relative to the alkylating agent to favor mono-alkylation.

    • Add the alkylating agent slowly to the reaction mixture.

    • Consider using reductive amination as a more controlled method for synthesizing the desired secondary amine.

Issue: No reaction or very slow reaction.

  • Possible Cause 2: Poor leaving group on the alkylating agent.

  • Troubleshooting:

    • Use an alkyl halide with a better leaving group (I > Br > Cl).

    • Convert an alkyl alcohol to a better leaving group, such as a tosylate or mesylate, before reaction with the amine.

Reductive Amination

Issue: The starting aldehyde/ketone is recovered, or an alcohol byproduct is formed.

  • Possible Cause 1: Reduction of the carbonyl is faster than imine formation. Some reducing agents, like sodium borohydride, can reduce aldehydes and ketones directly.[3]

  • Troubleshooting:

    • Use a milder, more selective reducing agent that preferentially reduces the imine or iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]

    • Pre-form the imine before adding the reducing agent. This can be achieved by stirring the amine and carbonyl compound together, often with a dehydrating agent like molecular sieves, before introducing the hydride.

Issue: Unreacted benzylamine and carbonyl compound are recovered.

  • Possible Cause 2: Inefficient imine formation. The equilibrium for imine formation may not be favorable under the reaction conditions.

  • Troubleshooting:

    • Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine.[3]

    • Adjust the pH. Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be beneficial.

Quantitative Data on Side Product Formation (Representative)

Reaction TypeReagentsDesired ProductCommon Side Product(s)Representative Yield of Side Product(s)
N-Alkylation 1 eq. Benzylamine, 1 eq. Benzyl Bromide, K₂CO₃N-BenzylbenzylamineN,N-Dibenzylbenzylamine15-40%
Acylation 1 eq. Benzylamine, 1.5 eq. Acetyl Chloride, Et₃NN-BenzylacetamideN-Acetyl-N-benzylacetamide5-15%
Reductive Amination 1 eq. Benzylamine, 1 eq. Benzaldehyde, NaBH₄N-BenzylbenzylamineBenzyl alcohol10-30%

Experimental Protocols & Methodologies

A detailed experimental protocol for a common reaction type, reductive amination, is provided below.

Protocol: Synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclohexanamine via Reductive Amination

  • To a solution of 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq.) and cyclohexanone (1.1 eq.) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (STAB) (1.5 eq.) in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (DCM) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure secondary amine.

Visualizations

Below are diagrams created using Graphviz to illustrate common reaction pathways and the formation of side products.

G cluster_alkylation N-Alkylation Pathway A Primary Amine (Starting Material) C Desired Secondary Amine A->C Mono-alkylation B Alkyl Halide B->C D Side Product: Tertiary Amine B->D C->D Over-alkylation (often faster) G cluster_reductive_amination Reductive Amination Troubleshooting cluster_reactants Amine 2-Fluoro-3-(CF3) benzylamine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde / Ketone Carbonyl->Imine + H₂O AlcoholSideProduct Side Product: Alcohol Carbonyl->AlcoholSideProduct Direct Reduction (e.g., NaBH₄) DesiredProduct Desired Secondary Amine Imine->DesiredProduct Reduction (e.g., STAB)

References

Troubleshooting

Technical Support Center: Navigating Sterically Challenged Reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. The unique substitution pattern of this reagent can present synthetic challenges, and this guide offers strategies to optimize reaction conditions and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction. In the case of 2-Fluoro-3-(trifluoromethyl)benzylamine, the bulky trifluoromethyl group and the adjacent fluorine atom on the phenyl ring can physically block the approach of reactants to the amine's nucleophilic nitrogen atom. This can lead to slower reaction rates, lower yields, or even prevent a reaction from occurring altogether, particularly when the other reactant is also sterically demanding.

Q2: I am observing low to no yield in my acylation reaction with 2-Fluoro-3-(trifluoromethyl)benzylamine and a hindered acyl chloride. What are the likely causes?

A2: Low yields in such reactions are often a direct consequence of steric hindrance. The combination of a sterically encumbered benzylamine and a bulky acyl chloride creates a high-energy transition state for the nucleophilic attack of the amine on the carbonyl carbon. Other contributing factors could include suboptimal reaction temperature, inadequate catalyst activity (if applicable), or inappropriate solvent choice that does not favor the reaction kinetics.

Q3: What alternative coupling reagents can be used to improve the efficiency of amide bond formation with 2-Fluoro-3-(trifluoromethyl)benzylamine?

A3: For sterically hindered amide bond formation, standard coupling reagents may be insufficient. More potent activating agents are recommended. These include uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP. These reagents form highly reactive intermediates with the carboxylic acid, which are more susceptible to nucleophilic attack by the sterically hindered amine.

Q4: Can reaction conditions be modified to overcome the steric barrier?

A4: Yes, several reaction parameters can be adjusted. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition. Prolonging the reaction time is another common strategy. Additionally, the choice of solvent can be critical; a solvent that effectively solvates the transition state can help to lower the activation energy.

Troubleshooting Guide for Reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine

Problem Potential Cause Recommended Solution
Low or No Product Formation Severe steric hindrance between 2-Fluoro-3-(trifluoromethyl)benzylamine and the electrophile.- Increase reaction temperature incrementally (e.g., from room temperature to 50°C, then to 80°C).- Switch to a more potent activating agent (for acylations) or a more active catalyst.- Increase the concentration of the less hindered reactant.
Slow Reaction Rate High activation energy due to steric repulsion.- Extend the reaction time (e.g., from 12 hours to 24 or 48 hours).- Consider using microwave irradiation to accelerate the reaction, if the reactants are stable under these conditions.
Formation of Side Products High temperatures leading to decomposition or alternative reaction pathways.- Optimize the temperature to find a balance between reaction rate and selectivity.- Use a more selective catalyst or coupling reagent that operates under milder conditions.
Incomplete Conversion Equilibrium limitations or catalyst deactivation.- Use a larger excess of one of the reactants (typically the less expensive or more readily available one).- In catalytic reactions, add a fresh portion of the catalyst.

Hypothetical Case Study: Acylation of a Hindered Carboxylic Acid

This section presents a hypothetical experimental protocol for the acylation of a sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) with 2-Fluoro-3-(trifluoromethyl)benzylamine, illustrating the impact of optimizing the coupling reagent.

Experimental Protocols

Protocol 1: Standard DCC/DMAP Coupling

  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

Protocol 2: Optimized HATU Coupling

  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add 2-Fluoro-3-(trifluoromethyl)benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

Comparative Data

The following table summarizes the hypothetical results from the two protocols, demonstrating the improvement in yield with an optimized coupling reagent.

Protocol Coupling Reagent Reaction Time (h) Temperature (°C) Yield (%)
1DCC/DMAP2425< 10
2HATU122585

Visualizing Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for the optimized coupling reaction and a logical approach to troubleshooting common issues.

G cluster_workflow Optimized Acylation Workflow start Start preactivation Pre-activate Hindered Carboxylic Acid with HATU and DIPEA in DMF start->preactivation addition Add 2-Fluoro-3-(trifluoromethyl)benzylamine preactivation->addition reaction Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Amide Product purification->product

Caption: Optimized acylation workflow.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low or No Yield Observed check_reagents Are coupling reagents potent enough? start->check_reagents check_temp Is reaction temperature adequate? check_reagents->check_temp Yes solution_reagent Switch to HATU, HBTU, or PyBOP check_reagents->solution_reagent No check_time Has sufficient reaction time passed? check_temp->check_time Yes solution_temp Increase temperature incrementally check_temp->solution_temp No solution_time Extend reaction time check_time->solution_time No

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-(trifluoromethyl)benzylamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-3-(trifluor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Synthesis Overview

The two primary routes for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine are the reductive amination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde and the reduction of 2-Fluoro-3-(trifluoromethyl)benzonitrile. The choice of method often depends on the availability of the starting material and the desired scale of the reaction.

Experimental Workflows

cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction A1 2-Fluoro-3-(trifluoromethyl)benzaldehyde A3 Imine Formation A1->A3 A2 Amine Source (e.g., NH4OAc) A2->A3 A5 Reduction A3->A5 A4 Reducing Agent (e.g., NaBH(OAc)3) A4->A5 A6 Work-up & Purification A5->A6 A7 2-Fluoro-3-(trifluoromethyl)benzylamine A6->A7 B1 2-Fluoro-3-(trifluoromethyl)benzonitrile B3 Reduction B1->B3 B2 Reducing Agent (e.g., LiAlH4 or H2/Pd/C) B2->B3 B4 Work-up & Purification B3->B4 B5 2-Fluoro-3-(trifluoromethyl)benzylamine B4->B5 problem problem cause cause solution solution P1 Low or No Product C1 Incomplete Imine Formation P1->C1 Route A C2 Reduction of Starting Aldehyde P1->C2 Route A C3 Inactive Catalyst (H₂/Pd/C) P1->C3 Route B C4 Formation of Secondary Amine P1->C4 Route B S1a Add catalytic acetic acid. Increase reaction time for imine formation. C1->S1a Solution S1b Use dehydrating agent (e.g., MgSO₄). C1->S1b Solution S2 Use a milder reducing agent (NaBH(OAc)₃). Add reducing agent portion-wise at low temp. C2->S2 Solution S3 Use fresh catalyst. Ensure proper solvent and temperature. C3->S3 Solution S4 Add ammonia or an acid to the reaction mixture. C4->S4 Solution

Troubleshooting

Stability issues of 2-Fluoro-3-(trifluoromethyl)benzylamine under acidic conditions

Disclaimer: Specific stability and degradation data for 2-Fluoro-3-(trifluoromethyl)benzylamine under acidic conditions are not extensively available in public literature. The information provided below is based on gener...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 2-Fluoro-3-(trifluoromethyl)benzylamine under acidic conditions are not extensively available in public literature. The information provided below is based on general principles of chemical stability for benzylamines and fluorinated aromatic compounds and is intended to serve as a guide for researchers. It is crucial to perform compound-specific validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-Fluoro-3-(trifluoromethyl)benzylamine in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the benzylic carbon-nitrogen (C-N) bond. The initial step involves the protonation of the primary amine group (-NH₂) to form an ammonium salt (-NH₃⁺). Under forcing conditions such as elevated temperatures and strong acidity, this can make the benzylic carbon more susceptible to nucleophilic attack by water, potentially leading to degradation.

Q2: Are the fluorine and trifluoromethyl groups on the aromatic ring stable under acidic conditions?

A2: Generally, yes. Both the C-F bond of the fluoro substituent and the trifluoromethyl (-CF₃) group are very strong and stable.[1] They are highly resistant to cleavage under typical acidic conditions used in pharmaceutical and chemical research. Degradation of these groups would require extremely harsh conditions (e.g., superacids) not commonly encountered in routine experiments.[2]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions of 2-Fluoro-3-(trifluoromethyl)benzylamine should be stored in a cool, dark place. For long-term storage, it is advisable to use aprotic organic solvents or neutral aqueous buffers. Avoid preparing and storing stock solutions in acidic media for extended periods unless required for an immediate experimental step.

Q4: My solution of 2-Fluoro-3-(trifluoromethyl)benzylamine turned yellow after adding acid. What does this indicate?

A4: Discoloration, such as turning yellow or brown, is often an indicator of chemical degradation. This could be due to the formation of impurities or degradation products with chromophores that absorb visible light. If you observe a color change, it is highly recommended to analyze the sample using an appropriate analytical technique, such as HPLC-UV, to check for the appearance of new peaks.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis after acid treatment. The compound is degrading under the experimental conditions.1. Reduce the severity of the acidic conditions (use a lower concentration of acid or a weaker acid).2. Lower the reaction temperature.3. Reduce the exposure time to the acidic medium.4. Use LC-MS to identify the mass of the new peaks to help elucidate the structure of the degradation products.
Low recovery or decreased peak area of the parent compound. Significant degradation has occurred, or the protonated form of the compound has precipitated out of solution.1. Verify the solubility of the compound's salt form in your chosen solvent system.2. Perform a forced degradation study with milder conditions to target 5-20% degradation, which helps in identifying pathways without consuming all the parent compound.[3]3. Ensure your analytical method is properly validated to detect and quantify the compound accurately.
Inconsistent results or poor reproducibility in acid-based reactions. The stability of the compound is highly sensitive to minor variations in pH, temperature, or time.1. Strictly control all reaction parameters. Use calibrated equipment and freshly prepared solutions.2. Incorporate a stable internal standard in your analytical method to account for variations.3. Quench the reaction consistently at each time point by neutralizing the acid with a suitable base to prevent further degradation before analysis.

Potential Degradation Pathway

Under sufficiently harsh acidic conditions (e.g., heat and strong acid), the most probable degradation pathway involves the hydrolysis of the C-N bond.

G cluster_main Hypothetical Acid-Catalyzed Hydrolysis start 2-Fluoro-3-(trifluoromethyl)benzylamine protonated Protonated Amine (Ammonium Salt) start->protonated + H₃O⁺ protonated->inv1 + H₂O (Nucleophilic Attack) intermediate Tetrahedral Intermediate product2 Ammonia (NH₃) intermediate->product2 C-N Bond Cleavage intermediate->inv2 - H⁺ product1 2-Fluoro-3-(trifluoromethyl)benzyl alcohol inv1->intermediate inv2->product1 C-N Bond Cleavage G prep 1. Prepare Stock Solution (1 mg/mL in ACN/H₂O) stress 2. Apply Acidic Stress (e.g., 0.1N HCl, 60°C) prep->stress sample 3. Collect Samples at Time Points (0, 2, 4, 8h) stress->sample quench 4. Neutralize Sample (Add equivalent NaOH) sample->quench analyze 5. Analyze by HPLC-UV quench->analyze interpret 6. Quantify Degradation & Identify Products (LC-MS) analyze->interpret

References

Optimization

Technical Support Center: Removal of Unreacted 2-Fluoro-3-(trifluoromethyl)benzylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Fluoro-3-(...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Fluoro-3-(trifluoromethyl)benzylamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: The most common and effective methods for removing unreacted 2-Fluoro-3-(trifluoromethyl)benzylamine, a primary amine, include:

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind the primary amine, allowing for its removal by simple filtration.[1][2][3][4][5]

  • Acid-Base Extraction: This technique utilizes the basicity of the amine to separate it from neutral or acidic compounds by partitioning it into an aqueous acidic phase.[6][7][8][9][10]

  • Chromatography: Techniques such as flash column chromatography can be employed to separate the amine from the desired product based on differences in polarity.[11][12]

  • Distillation: If there is a significant difference in boiling points between the amine and other components of the reaction mixture, vacuum distillation can be an effective purification method.[13]

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors, including the properties of your desired product (stability, polarity, etc.), the scale of your reaction, and the available equipment. The flowchart below provides a general decision-making framework.

Q3: Are there any safety precautions I should take when working with 2-Fluoro-3-(trifluoromethyl)benzylamine?

A3: Yes. 2-Fluoro-3-(trifluoromethyl)benzylamine and similar fluorinated benzylamines are classified as corrosive and can cause severe skin burns and eye damage.[14][15][16][17] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17]

Q4: What are scavenger resins and how do they work for primary amine removal?

A4: Scavenger resins are polymers functionalized with reactive groups that covalently bind to specific types of molecules.[1][5] For primary amines like 2-Fluoro-3-(trifluoromethyl)benzylamine, resins with isocyanate, aldehyde, or sulfonic acid functional groups are particularly effective.[2] The unreacted amine reacts with the resin, which is then easily filtered off, leaving the purified product in solution.[1][3][4]

Troubleshooting Guides

Issue 1: Incomplete Removal of the Amine Using a Scavenger Resin
Possible Cause Troubleshooting Step
Insufficient amount of scavenger resin. Increase the molar equivalents of the scavenger resin relative to the estimated amount of unreacted amine. A 2-3 fold excess is a good starting point.
Poor reactivity of the scavenger resin. Ensure the chosen scavenger resin is appropriate for primary amines. For example, isocyanate-functionalized resins are highly effective for both primary and secondary amines.[2][13] Consider switching to a more reactive resin type.
Suboptimal reaction conditions. The reaction of the amine with the scavenger resin may be slow at room temperature.[1] Gently heating the mixture (e.g., to 40°C) can increase the reaction rate.[1] Also, ensure the solvent is compatible with the resin and the reaction. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and methanol are often suitable.[1]
Product is also binding to the resin. If your product contains a nucleophilic group, it might also react with the scavenger resin. In this case, consider a different type of scavenger resin or an alternative purification method like acid-base extraction.
Issue 2: Poor Separation During Acid-Base Extraction
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase. Ensure the pH of the aqueous acid solution is low enough to fully protonate the benzylamine. A 1M HCl solution is typically sufficient. Use pH paper to verify.
Emulsion formation. Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Product is also being extracted into the aqueous phase. If your product is also basic, it will be extracted along with the unreacted amine. In this scenario, chromatography is likely a better purification method.
Amine salt is not sufficiently water-soluble. While the hydrochloride salt of 2-Fluoro-3-(trifluoromethyl)benzylamine is expected to be water-soluble, highly concentrated solutions may lead to precipitation. Ensure you are using a sufficient volume of aqueous acid.

Data Presentation

Table 1: Physical and Chemical Properties of Structurally Similar Benzylamines

Property2-Chloro-3-(trifluoromethyl)benzylamine3-(Trifluoromethyl)benzylamine4-(Trifluoromethyl)benzylamine
Molecular Formula C₈H₇ClF₃NC₈H₈F₃N[18]C₈H₈F₃N[19]
Molecular Weight 211.60 g/mol 175.15 g/mol [18][19][20]175.15 g/mol [19][21]
Boiling Point 223 °C[22]93-97 °C at 22 mmHg[20]Not available
Density 1.353 g/mL[22]1.222 g/mL at 25 °C1.229 g/mL at 25 °C[21]
Flash Point 87 °C[22]71 °C[20]75 °C[21]
Solubility Soluble in Methanol[22]Insoluble in water[20]Not available

Experimental Protocols

Protocol 1: Removal of 2-Fluoro-3-(trifluoromethyl)benzylamine using a Scavenger Resin (Isocyanate Resin)
  • Reaction Quenching: Once the primary reaction is complete, cool the reaction mixture to room temperature.

  • Resin Addition: Add polystyrene-based isocyanate scavenger resin (typically 1.5-2.0 mmol/g loading) to the reaction mixture. A 2-3 fold molar excess relative to the initial amount of 2-Fluoro-3-(trifluoromethyl)benzylamine is recommended.

  • Agitation: Gently stir or shake the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 40°C.[1]

  • Filtration: Once the unreacted amine is consumed, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product, now free of the unreacted benzylamine.

Protocol 2: Removal of 2-Fluoro-3-(trifluoromethyl)benzylamine by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated benzylamine will be in the lower aqueous layer, while the neutral product should remain in the upper organic layer.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat Extraction: To ensure complete removal, repeat the extraction of the organic layer with a fresh portion of 1M HCl.

  • Organic Layer Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Amine Recovery (Optional): The combined aqueous layers can be basified with a strong base (e.g., 6M NaOH) to deprotonate the benzylammonium salt and regenerate the free amine, which can then be extracted back into an organic solvent if desired.

Mandatory Visualization

Removal_Workflow Decision Workflow for Amine Removal start Reaction Mixture containing unreacted Amine product_properties Assess Product Properties: - Stability to Acid/Base? - Polarity? start->product_properties scavenger_resin Use Scavenger Resin product_properties->scavenger_resin Product is acid/base sensitive OR has similar basicity extraction Perform Acid-Base Extraction product_properties->extraction Product is stable to acid AND neutral or acidic chromatography Consider Column Chromatography product_properties->chromatography Product has significantly different polarity end Purified Product scavenger_resin->end extraction->end chromatography->end

Caption: Decision workflow for selecting a suitable purification method.

References

Troubleshooting

HPLC method development for 2-Fluoro-3-(trifluoromethyl)benzylamine analysis

A comprehensive resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 2-Fluoro-3...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine.

This guide offers a systematic approach to developing a robust HPLC method for 2-Fluoro-3-(trifluoromethyl)benzylamine and addresses common issues that may be encountered during analysis.

Typical Starting HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine. The following conditions can be used as a starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)

Troubleshooting Common HPLC Issues

Peak Shape Problems

Good peak shape is crucial for accurate quantification. Common peak shape issues include tailing, fronting, splitting, and broadening.[1]

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups on the column.[1]Add a competitor amine (e.g., 0.1% triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also help.[2]
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
High sample concentration.Dilute the sample.
Peak Splitting Partially blocked column frit or void in the column.Reverse flush the column. If the problem persists, replace the column.
Sample precipitating on the column.Ensure the sample is fully dissolved in the mobile phase.
Broad Peaks High dead volume in the HPLC system.Use shorter tubing with a smaller internal diameter.
Column degradation.Replace the column.
Retention Time Variability

Consistent retention times are essential for peak identification. Drifting or sudden changes in retention time can indicate a problem with the HPLC system or method.

IssuePotential CauseRecommended Solution
Gradual Retention Time Drift Change in mobile phase composition due to evaporation of the more volatile solvent.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Column aging or contamination.[3]Flush the column with a strong solvent. If retention time is still not stable, replace the column.
Inadequate column equilibration.[3]Equilibrate the column for a longer period before starting the analysis.
Sudden Retention Time Shift Air bubbles in the pump.[4]Degas the mobile phase and prime the pump.
Leak in the system.Check for leaks at all fittings and connections.
Change in flow rate.Verify the pump flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing 2-Fluoro-3-(trifluoromethyl)benzylamine?

A C18 column is a good starting point for reversed-phase analysis. However, due to the presence of the basic amine group, a base-deactivated C18 column or a column with a different stationary phase, such as a Phenyl or Pentafluorophenyl (PFP) phase, may provide better peak shape and selectivity, especially if positional isomers are present.[5]

Q2: How does the pH of the mobile phase affect the analysis?

The pH of the mobile phase is a critical parameter for the analysis of basic compounds like 2-Fluoro-3-(trifluoromethyl)benzylamine. At a low pH (e.g., below 3), the amine group will be protonated, which can improve peak shape by reducing interactions with silanol groups on the column.[2] However, the retention time may decrease. It is important to optimize the pH to achieve the desired retention and peak shape.

Q3: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and prime the pump.[3]

  • Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase.

  • Detector lamp issues: Ensure the lamp has sufficient energy and is properly aligned.

  • Leaks in the system: Check all connections for leaks.[4]

Q4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contamination in the HPLC system or carryover from a previous injection. To eliminate ghost peaks, you can:

  • Flush the entire system, including the injector and column, with a strong solvent.

  • Ensure the purity of your mobile phase and sample diluent.

  • Run blank injections (injecting only the sample diluent) to identify the source of the contamination.

Experimental Protocols

Protocol 1: Column Flushing Procedure
  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Water

    • Isopropanol

    • Hexane (for highly non-polar contaminants)

    • Isopropanol

    • Mobile Phase B (Acetonitrile with 0.1% Formic Acid)

    • Mobile Phase A (Water with 0.1% Formic Acid)

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.

Protocol 2: Sample Preparation
  • Accurately weigh approximately 10 mg of 2-Fluoro-3-(trifluoromethyl)benzylamine.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to achieve the desired concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizing HPLC Workflows

HPLC Method Development Workflow

MethodDevelopment Start Define Analytical Goal ColumnSelection Select Column (e.g., C18, Phenyl, PFP) Start->ColumnSelection MobilePhase Optimize Mobile Phase (Solvent, pH, Additives) ColumnSelection->MobilePhase Gradient Develop Gradient Program MobilePhase->Gradient Optimization Fine-tune Parameters (Flow Rate, Temperature) Gradient->Optimization Validation Method Validation Optimization->Validation PeakTailingTroubleshooting Problem Peak Tailing Observed CheckOverload Is Sample Overloaded? Problem->CheckOverload CheckpH Is Mobile Phase pH Optimized? CheckOverload->CheckpH No Solution1 Reduce Injection Volume/ Concentration CheckOverload->Solution1 Yes CheckColumn Is Column Suitable? CheckpH->CheckColumn Yes Solution2 Adjust pH (e.g., lower pH) Add Triethylamine CheckpH->Solution2 No Solution3 Use Base-Deactivated Column or Phenyl/PFP Column CheckColumn->Solution3 No

References

Optimization

Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely managing exothermic reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely managing exothermic reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My reaction temperature is increasing uncontrollably after adding the acylating/alkylating agent to 2-Fluoro-3-(trifluoromethyl)benzylamine. What should I do?

A1: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is critical.

  • Stop Reagent Addition: Immediately cease the addition of the acylating or alkylating agent.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Increase Stirring: A higher stirring rate can improve heat transfer to the cooling medium and prevent the formation of localized hot spots.

  • Dilution: If safe and practical, adding a cold, inert solvent can help to absorb some of the excess heat.

  • Quenching (Last Resort): In a severe situation, have a pre-planned quenching agent ready to add to the reaction to stop it. The choice of quenching agent will be reaction-specific.

Q2: I am observing a significant exotherm even with slow addition of my electrophile. How can I mitigate this?

A2: This suggests the reaction is highly exothermic under your current conditions. Consider the following adjustments:

  • Lower Reaction Temperature: Start the reaction at a lower temperature. For example, if you are running the reaction at 0 °C, try starting at -20 °C or even -78 °C.

  • Slower Addition Rate: Further decrease the rate of addition of the electrophile. Using a syringe pump for precise and slow addition is highly recommended.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively.

  • Reverse Addition: Consider adding the 2-Fluoro-3-(trifluoromethyl)benzylamine solution to the electrophile solution, especially if the electrophile is more stable.

Q3: My reaction mixture is showing discoloration and gas evolution along with a temperature spike. What is happening?

A3: Discoloration and gas evolution are often signs of decomposition or unwanted side reactions, which can be triggered by excessive heat.

  • Immediate Cooling: Follow the steps outlined in Q1 to bring the temperature under control.

  • Inert Atmosphere: Ensure your reaction is under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents or products are sensitive to air and moisture, as their reaction with air can also be exothermic.

  • Reagent Purity: Impurities in starting materials can sometimes catalyze decomposition pathways. Ensure the purity of your 2-Fluoro-3-(trifluoromethyl)benzylamine and other reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks associated with 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: The primary exothermic risks stem from reactions involving the amine functional group, which is a strong nucleophile. The most common exothermic reactions are:

  • N-Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. These reactions are often highly exothermic.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. The exothermicity can vary depending on the reactivity of the alkylating agent.

  • Reaction with Strong Acids: Neutralization reactions with strong acids are exothermic.

Q2: Is 2-Fluoro-3-(trifluoromethyl)benzylamine itself thermally stable?

Q3: What are the key parameters to consider for controlling an exothermic reaction with this compound?

A3: The key parameters for control are summarized in the table below.

ParameterRecommendationRationale
Reagent Addition Rate Slow, dropwise addition using a syringe pump.Controls the rate of heat generation.[1]
Reaction Temperature Maintain a low temperature using a cooling bath.Reduces the reaction rate and allows for better heat dissipation.
Stirring Efficient and constant stirring.Prevents localized hot spots and ensures even temperature distribution.[2]
Concentration Use an appropriate amount of solvent.Dilution helps to absorb and dissipate the heat of reaction.
Cooling Capacity Ensure the cooling system can handle the potential heat release.Prevents loss of control if the reaction generates heat faster than it can be removed.[2]

Q4: How can I estimate the potential exotherm of my reaction?

A4: Without access to reaction calorimetry data, a precise estimation is difficult. However, you can make a qualitative assessment:

  • Analogy: Compare your reaction to similar, well-documented reactions in the literature. Acylations of other substituted benzylamines are known to be highly exothermic.

  • Small-Scale Trial: Conduct a small-scale trial (e.g., on a milligram scale) with careful temperature monitoring to get a preliminary idea of the exothermicity before scaling up.

Experimental Protocols

The following are generalized protocols for common exothermic reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. These are illustrative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Acylation with an Acyl Halide (e.g., Acetyl Chloride)

Objective: To perform a controlled N-acylation of 2-Fluoro-3-(trifluoromethyl)benzylamine while managing the exothermic reaction.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • Acetyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Syringe pump

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel or syringe pump inlet, and a nitrogen inlet.

  • Initial Charge: Dissolve 2-Fluoro-3-(trifluoromethyl)benzylamine and triethylamine (1.1 equivalents) in the anhydrous solvent in the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve acetyl chloride (1.05 equivalents) in the anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the acetyl chloride solution to the stirred amine solution dropwise over a period of 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise more than a few degrees. Adjust the addition rate as necessary.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature.

  • Workup: Proceed with the appropriate aqueous workup to isolate the amide product.

Protocol 2: N-Alkylation with an Alkyl Halide (e.g., Methyl Iodide)

Objective: To perform a controlled N-alkylation of 2-Fluoro-3-(trifluoromethyl)benzylamine.

Materials:

  • 2-Fluoro-3-(trifluoromethyl)benzylamine

  • Methyl iodide

  • A suitable base (e.g., Potassium carbonate)

  • Polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Cooling/Heating system

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, condenser, and thermometer.

  • Initial Charge: To the flask, add 2-Fluoro-3-(trifluoromethyl)benzylamine, potassium carbonate (2.0 equivalents), and the solvent.

  • Controlled Heating: Gently heat the mixture to a moderate temperature (e.g., 40-50 °C). Some N-alkylations may be exothermic at the start, so initial heating should be cautious.

  • Slow Addition: Add methyl iodide (1.1 equivalents) dropwise to the stirred mixture.

  • Temperature Monitoring: Monitor the temperature closely. If a significant exotherm is observed, remove the heat source and/or apply external cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate workup to isolate the product.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_safety Safety Check cluster_completion Completion & Workup start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge Amine and Solvent setup->charge cool Cool to Setpoint (e.g., 0°C) charge->cool add Slowly Add Electrophile cool->add monitor Monitor Temperature Continuously add->monitor check Temp Stable? monitor->check control Adjust Addition Rate to Maintain Temperature control->add check->control No complete_add Complete Addition check->complete_add Yes stir Stir at Temp complete_add->stir warm Warm to RT stir->warm workup Workup warm->workup finish End workup->finish

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Flowchart start Uncontrolled Temperature Rise? stop_add Stop Reagent Addition start->stop_add Yes end Re-evaluate Protocol start->end No enhance_cool Enhance Cooling stop_add->enhance_cool increase_stir Increase Stirring enhance_cool->increase_stir check_stable Temperature Stabilized? increase_stir->check_stable resume Resume with Slower Addition check_stable->resume Yes quench Consider Quenching (Last Resort) check_stable->quench No resume->end quench->end

Caption: Troubleshooting flowchart for an uncontrolled exotherm.

References

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-3-(trifluoromethyl)benzylamine

Welcome to the Technical Support Center for catalyst selection in reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. This resource is tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in reactions involving 2-Fluoro-3-(trifluoromethyl)benzylamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for 2-Fluoro-3-(trifluoromethyl)benzylamine?

A1: Given its structure, the most prevalent and synthetically valuable reaction for 2-Fluoro-3-(trifluoromethyl)benzylamine is N-arylation , a type of carbon-nitrogen (C-N) cross-coupling reaction. This allows for the formation of diarylamines, which are important scaffolds in medicinal chemistry. The two most common methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Q2: Why is catalyst selection critical for reactions with this specific benzylamine?

A2: The reactivity of 2-Fluoro-3-(trifluoromethyl)benzylamine is influenced by several factors that make careful catalyst selection essential:

  • Electronic Effects: The presence of two electron-withdrawing groups (fluoro and trifluoromethyl) on the phenyl ring decreases the nucleophilicity of the amine, potentially slowing down the reaction.

  • Steric Hindrance: The ortho-fluoro group can present steric challenges for the catalyst system.

  • Substrate Basicity: Fluoroalkylamines are generally less basic than their non-fluorinated counterparts, which can affect the deprotonation step in the catalytic cycle.[1]

  • Product Stability: The resulting N-aryl products may be sensitive to the strong bases often employed in C-N coupling reactions.[1]

Q3: Which catalytic system is generally preferred for the N-arylation of 2-Fluoro-3-(trifluoromethyl)benzylamine, Palladium or Copper?

A3: Both Palladium- and Copper-based systems can be effective, and the choice often depends on the specific coupling partner (aryl halide) and the desired reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination is often the first choice due to its generally broader substrate scope, higher functional group tolerance, and typically milder reaction conditions. A wide variety of well-defined catalysts and ligands are commercially available, allowing for fine-tuning of the reaction.

  • Copper-catalyzed Ullmann condensation is a classical and often more economical alternative. It can be particularly effective for the coupling of aryl iodides and does not require the use of expensive phosphine ligands. However, it often requires higher reaction temperatures.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed N-Arylation

My Buchwald-Hartwig amination of 2-Fluoro-3-(trifluoromethyl)benzylamine is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?

Low yields in this reaction can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Low_Yield_BH start Low or No Yield check_catalyst 1. Verify Catalyst System start->check_catalyst check_base 2. Evaluate Base check_catalyst->check_base If catalyst system is appropriate catalyst_details Is the Pd precursor active? Is the ligand appropriate for an electron-deficient amine? check_catalyst->catalyst_details check_conditions 3. Assess Reaction Conditions check_base->check_conditions If base is suitable base_details Is the base strong enough for the less basic amine but not too strong to cause product degradation? check_base->base_details check_reagents 4. Check Reagent Purity check_conditions->check_reagents If conditions are optimal conditions_details Is the temperature optimal? Is the solvent anhydrous and degassed? check_conditions->conditions_details solution Improved Yield check_reagents->solution If reagents are pure catalyst_action Action: - Use a pre-catalyst (e.g., G3/G4). - Screen bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type). catalyst_details->catalyst_action base_action Action: - For strong bases, use NaOtBu or LHMDS. - For sensitive substrates, try weaker bases like K3PO4, Cs2CO3, or KOPh. base_details->base_action conditions_action Action: - Increase temperature (typically 80-110 °C). - Ensure inert atmosphere (Ar/N2). - Use dry, degassed solvents (e.g., toluene, dioxane). conditions_details->conditions_action

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst System Palladium Precursor: If using Pd(OAc)₂ or Pd₂(dba)₃, in-situ reduction to the active Pd(0) species may be inefficient. Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G4) for more reliable results. Ligand Choice: For electron-deficient and sterically hindered amines, bulky and electron-rich biaryl phosphine ligands are often required to promote both oxidative addition and reductive elimination. Screen a panel of ligands such as tBuXPhos, BrettPhos, or RuPhos.
Suboptimal Base Base Strength: 2-Fluoro-3-(trifluoromethyl)benzylamine is less basic than non-fluorinated benzylamines. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary for efficient deprotonation. Product Degradation: The N-arylated product may be unstable in the presence of a very strong base at high temperatures. If product degradation is suspected, consider using a weaker base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium phenoxide (KOPh), although this may require a higher reaction temperature.[1]
Incorrect Reaction Conditions Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
Impure Reagents Amine Purity: Impurities in the amine can poison the catalyst. Ensure the 2-Fluoro-3-(trifluoromethyl)benzylamine is of high purity. Solvent Quality: Use anhydrous, high-purity solvents to avoid quenching of the base and deactivation of the catalyst.
Issue 2: Side Reactions in Copper-Catalyzed N-Arylation

My Ullmann condensation is producing significant byproducts. How can I improve the selectivity for the desired N-arylated product?

Side reactions in Ullmann-type couplings can often be managed by careful selection of the catalyst, ligand, and reaction conditions.

Logical Flow for Optimizing Ullmann Condensation

Ullmann_Optimization start Side Reactions Observed check_catalyst 1. Evaluate Copper Source start->check_catalyst add_ligand 2. Introduce a Ligand check_catalyst->add_ligand If side reactions persist catalyst_details Is the copper source optimal? (e.g., CuI, Cu(OAc)2, Cu2O) check_catalyst->catalyst_details optimize_conditions 3. Optimize Conditions add_ligand->optimize_conditions If further optimization is needed ligand_details Can a ligand improve selectivity and rate? add_ligand->ligand_details solution Improved Selectivity optimize_conditions->solution conditions_details Are the base and solvent appropriate? optimize_conditions->conditions_details catalyst_action Action: - Screen different Cu(I) and Cu(II) salts. - CuI is a common and effective choice. catalyst_details->catalyst_action ligand_action Action: - Introduce N,N- or N,O-chelating ligands. - Common choices include L-proline, 1,10-phenanthroline, or diamines. ligand_details->ligand_action conditions_action Action: - Use a moderately strong base like K2CO3 or Cs2CO3. - Employ polar aprotic solvents like DMF or DMSO. conditions_details->conditions_action

Caption: Logical flow for optimizing Ullmann condensation selectivity.

Side Reaction Potential Cause Recommended Solution
Homocoupling of Aryl Halide High reaction temperature; inappropriate catalyst or ligand.Lower the reaction temperature. Introduce a chelating ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine to stabilize the copper catalyst and favor the C-N coupling pathway.
Dehalogenation of Aryl Halide Presence of a hydrogen source; overly harsh conditions.Ensure anhydrous conditions. Use a milder base and the lowest effective reaction temperature.
Oxidation of the Amine Presence of oxygen.Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Data Presentation: Catalyst System Performance

The following tables summarize typical starting conditions for the N-arylation of benzylamines with similar electronic properties to 2-Fluoro-3-(trifluoromethyl)benzylamine. Note: These are representative conditions and may require optimization for the specific substrate.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Fluorinated Benzylamines

Aryl HalidePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (1-2)tBuXPhos (2-4)NaOtBu (1.5)Toluene10012-2475-95
Aryl ChlorideXPhos Pd G3 (2)(from precat)LHMDS (1.5)Dioxane11018-2460-85
Aryl Bromide[Pd(allyl)Cl]₂ (0.5-1)AdBippyPhos (1-2)KOPh (1.4)Dioxane1006-1880-98[1]

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Benzylamines

Aryl HalideCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl IodideCuI (5-10)L-proline (10-20)K₂CO₃ (2.0)DMSO1102470-90
Aryl BromideCu(OAc)₂ (10)1,10-phenanthroline (20)Cs₂CO₃ (2.0)DMF13024-4865-85
Aryl IodideCuI (10)NoneK₂CO₃ (2.0)DMF1202450-70

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents Under inert atmosphere setup_details Oven-dried Schlenk tube or vial. Purge with Argon or Nitrogen. setup->setup_details reaction 3. Reaction reagents->reaction reagents_details Add Pd precursor, ligand, and base. Then add aryl halide, amine, and anhydrous, degassed solvent. reagents->reagents_details workup 4. Workup reaction->workup Monitor by TLC/GC-MS reaction_details Heat to desired temperature (80-110 °C) with vigorous stirring. reaction->reaction_details purification 5. Purification workup->purification workup_details Cool to RT, dilute with organic solvent, wash with water and brine. workup->workup_details product Final Product purification->product purification_details Dry organic layer, concentrate, and purify by flash column chromatography. purification->purification_details

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., tBuXPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and 2-Fluoro-3-(trifluoromethyl)benzylamine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk tube, add the copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition: Add the aryl iodide (1.0 equivalent) and 2-Fluoro-3-(trifluoromethyl)benzylamine (1.2-1.5 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF, to achieve a concentration of 0.2-0.5 M) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at the specified temperature (typically 90-130 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction and Purification: Filter the mixture through celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.

References

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the 1H NMR Spectral Characteristics of Fluorinated Benzylamine Derivatives. In the landscape of modern drug discovery and developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the 1H NMR Spectral Characteristics of Fluorinated Benzylamine Derivatives.

In the landscape of modern drug discovery and development, fluorinated benzylamine derivatives are of significant interest due to the unique physicochemical properties imparted by fluorine and trifluoromethyl substituents. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides a comparative analysis of the 1H NMR spectral data of various trifluoromethyl-substituted benzylamines to offer a predictive framework for the analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine and its derivatives.

Comparative 1H NMR Data

The following table summarizes the reported 1H NMR spectral data for several positional isomers of trifluoromethylbenzylamine. This data serves as a reference for predicting the spectral characteristics of 2-Fluoro-3-(trifluoromethyl)benzylamine. The presence of a fluorine atom is expected to introduce further complexity to the spectrum through additional H-F couplings.

CompoundAromatic Protons (ppm)Benzylic Protons (CH2) (ppm)Amino Protons (NH2) (ppm)SolventSpectrometer Frequency (MHz)
2-(Trifluoromethyl)benzylamine [1]7.61 (d), 7.55 (t), 7.52 (t), 7.32 (d)4.001.81CDCl3400
3-(Trifluoromethyl)benzylamine 7.59 (s), 7.49 (d), 7.43 (d)3.911.59CDCl3400
4-(Trifluoromethyl)benzylamine [2]7.56 (d), 7.42 (d)3.911.66CDCl390
Benzylamine [3]7.20-7.35 (m)3.841.47CDCl390

Note: d = doublet, t = triplet, m = multiplet, s = singlet. Coupling constants were not consistently reported in the cited sources.

Key Spectral Interpretations and Predictions for 2-Fluoro-3-(trifluoromethyl)benzylamine

  • Aromatic Region: The aromatic protons of 2-Fluoro-3-(trifluoromethyl)benzylamine are expected to resonate in the range of 7.0-8.0 ppm. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups will likely shift these protons downfield compared to unsubstituted benzylamine. The relative positions of the signals will be dictated by the combined inductive and mesomeric effects of the substituents. Furthermore, the protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of the H-F coupling constants will depend on the number of bonds separating the proton and the fluorine atom (typically, 3JHF > 4JHF > 5JHF).

  • Benzylic Protons: The benzylic (CH2) protons are expected to appear as a singlet or a finely split multiplet in the region of 3.9-4.2 ppm. The electron-withdrawing environment will cause a downfield shift compared to benzylamine. Depending on the rotational freedom and the magnetic environment, these two protons might become diastereotopic, leading to a more complex splitting pattern (an AB quartet).

  • Amino Protons: The amino (NH2) protons typically appear as a broad singlet and its chemical shift can vary significantly depending on the concentration, solvent, and temperature. In CDCl3, it is expected to be in the range of 1.5-2.5 ppm.

Experimental Protocol for 1H NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality 1H NMR spectra of 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). CDCl3 is a common choice for initial analysis due to its low cost and volatility.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
  • If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Solvent: Select the appropriate deuterated solvent used for sample preparation.
  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
  • Locking: Lock the spectrometer onto the deuterium signal of the solvent.
  • Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

3. Data Acquisition:

  • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are typically adequate.
  • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration, if required.
  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) and perform a Fourier transform.
  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.
  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.
  • Peak Picking: Identify the chemical shifts and coupling constants of all signals.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates a typical workflow for the 1H NMR analysis of a novel fluorinated benzylamine derivative.

Caption: Workflow for 1H NMR analysis of benzylamine derivatives.

Alternative Analytical Techniques

While 1H NMR is a primary tool for structural analysis, other techniques can provide complementary information for the comprehensive characterization of 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives:

  • 13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, and C-F couplings can be observed.

  • 19F NMR Spectroscopy: Directly probes the fluorine atoms in the molecule, providing information about their chemical environment. The chemical shift of the 19F signal is highly sensitive to subtle structural changes.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H stretches of the amine and C-F stretches.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be employed for chiral separations if the molecule is chiral.

By combining the predictive power of comparative 1H NMR data with a robust experimental protocol and complementary analytical techniques, researchers can confidently elucidate the structure and assess the purity of novel 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives, accelerating the pace of drug discovery and development.

References

Comparative

A Comparative Guide to the ¹⁹F NMR Characterization of Compounds Derived from 2-Fluoro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of compounds synthesized from 2-Fluoro-3-(trifluorome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of compounds synthesized from 2-Fluoro-3-(trifluoromethyl)benzylamine and alternative starting materials. Understanding the ¹⁹F NMR signatures is crucial for reaction monitoring, structural elucidation, and assessing the electronic environment of fluorinated molecules in drug discovery and materials science.

Introduction to ¹⁹F NMR in Fluorinated Compound Analysis

¹⁹F NMR spectroscopy is a powerful analytical technique for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable structural information. The trifluoromethyl (CF₃) group and aromatic fluorine atoms serve as sensitive probes for changes in molecular structure and conformation.

This guide focuses on the ¹⁹F NMR characterization of amide derivatives of 2-Fluoro-3-(trifluoromethyl)benzylamine and compares them with derivatives of structurally related benzylamines to highlight the influence of fluorine and trifluoromethyl substitution on the ¹⁹F NMR spectra.

Comparison of ¹⁹F NMR Data

The following table summarizes the experimental and predicted ¹⁹F NMR chemical shift data for the N-acetyl derivatives of 2-Fluoro-3-(trifluoromethyl)benzylamine and selected alternative benzylamines. The data illustrates the impact of the substitution pattern on the resonance frequencies of the fluorine nuclei.

Starting MaterialDerivativeFluorine Moiety¹⁹F Chemical Shift (δ) [ppm]Reference
2-Fluoro-3-(trifluoromethyl)benzylamineN-(2-Fluoro-3-(trifluoromethyl)benzyl)acetamideAr-F -115 to -125 (Predicted)N/A
-CF-60 to -65 (Predicted)N/A
BenzylamineN-BenzylacetamideN/AN/AN/A
4-FluorobenzylamineN-(4-Fluorobenzyl)acetamideAr-F ~ -116[1]
3,5-Bis(trifluoromethyl)benzylamineN-(3,5-Bis(trifluoromethyl)benzyl)acetamide-CF~ -63[2]

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). Predicted values are based on typical chemical shift ranges for similar structural motifs.

Experimental Protocols

A general protocol for the synthesis of N-benzyl acetamides and their subsequent ¹⁹F NMR analysis is provided below.

Synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)acetamide (Hypothetical)
  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-3-(trifluoromethyl)benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add a base, for example triethylamine (1.2 eq), to the solution. Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-Fluoro-3-(trifluoromethyl)benzyl)acetamide.

¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters: Acquire the ¹⁹F NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zgfl' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -200 ppm to +50 ppm) is typically sufficient.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: Typically 16 to 128 scans, depending on the sample concentration.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum using an external standard (e.g., CFCl₃) or an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compounds and the logical relationship of how substituent effects influence ¹⁹F NMR chemical shifts.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start 2-Fluoro-3-(trifluoromethyl)benzylamine reagents Acetyl Chloride / Base start->reagents reaction Acylation Reaction start->reaction reagents->reaction workup Work-up & Purification reaction->workup product N-(2-Fluoro-3-(trifluoromethyl)benzyl)acetamide workup->product nmr_sample Prepare NMR Sample product->nmr_sample nmr_acq Acquire 19F NMR Spectrum nmr_sample->nmr_acq nmr_proc Process & Analyze Data nmr_acq->nmr_proc

Caption: General workflow for synthesis and ¹⁹F NMR characterization.

G substituent Substituent Properties (Electronegativity, Position) environment Local Electronic Environment substituent->environment shielding Nuclear Shielding/ Deshielding environment->shielding shift 19F NMR Chemical Shift (δ) shielding->shift

Caption: Influence of substituents on ¹⁹F NMR chemical shifts.

Discussion and Comparison

The ¹⁹F NMR spectrum of a derivative of 2-Fluoro-3-(trifluoromethyl)benzylamine is expected to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group.

  • Aromatic Fluorine (Ar-F): The chemical shift of the fluorine atom on the aromatic ring is influenced by the electron-withdrawing trifluoromethyl group in the ortho position and the electron-donating amino-methyl group. Its predicted chemical shift is in the range of -115 to -125 ppm. This can be compared to the signal for N-(4-Fluorobenzyl)acetamide at approximately -116 ppm[1]. The ortho-trifluoromethyl group in the target compound is expected to cause a downfield shift (less negative) compared to a para-fluoro substituent due to its strong electron-withdrawing nature.

  • Trifluoromethyl Group (-CF₃): The chemical shift of the CF₃ group is sensitive to the electronic nature of the aromatic ring and the adjacent substituents. For N-(2-Fluoro-3-(trifluoromethyl)benzyl)acetamide, the predicted chemical shift is in the range of -60 to -65 ppm. This can be compared to the CF₃ signal in N-(3,5-Bis(trifluoromethyl)benzyl)acetamide, which appears around -63 ppm[2]. The presence of the ortho-fluoro substituent in the target compound may lead to a slight upfield or downfield shift of the CF₃ signal due to through-space interactions and altered electronic effects.

In contrast, the ¹⁹F NMR spectrum of N-benzylacetamide would show no signals, as it lacks fluorine atoms. This makes it a useful negative control in comparative studies.

By comparing the experimental ¹⁹F NMR data of these derivatives, researchers can gain insights into the electronic and steric effects of the substituents on the aromatic ring. This information is valuable for designing molecules with specific electronic properties and for confirming the successful synthesis of target compounds.

References

Validation

Unraveling the Fragmentation Patterns: A Comparative Guide to the Mass Spectrometry of 2-Fluoro-3-(trifluoromethyl)benzylamine and Its Isomers

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for their identification and structural elucidation. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for their identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of 2-Fluoro-3-(trifluoromethyl)benzylamine and its positional isomer, 2-Fluoro-5-(trifluoromethyl)benzylamine, supported by experimental data and detailed protocols. While a direct experimental mass spectrum for 2-Fluoro-3-(trifluoromethyl)benzylamine is not publicly available, this guide leverages data from a key isomer and related compounds to predict and understand its fragmentation pathways.

Comparative Analysis of Mass Spectra

The mass spectrometric analysis of fluorinated and trifluoromethylated benzylamines provides valuable insights into their structural integrity and fragmentation pathways under electron ionization (EI). Below is a comparison of the key mass spectral data for 2-Fluoro-5-(trifluoromethyl)benzylamine and other related benzylamine derivatives. The fragmentation of 2-Fluoro-3-(trifluoromethyl)benzylamine is expected to follow similar patterns, influenced by the relative positions of the fluorine and trifluoromethyl groups on the benzene ring.

Table 1: Key Mass Spectral Data of 2-Fluoro-5-(trifluoromethyl)benzylamine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z)Key Fragment Ions (m/z) and their Relative Intensities
2-Fluoro-5-(trifluoromethyl)benzylamineC₈H₇F₄N193.14193192 (M-H), 174 (M-F), 164 (M-NH₂CH₂), 145 (M-CF₃), 115, 96
4-(Trifluoromethyl)benzylamineC₈H₈F₃N175.15175174 (M-H), 156 (M-F), 146 (M-NH₂CH₂), 106 (M-CF₃)
2-FluorobenzylamineC₇H₈FN125.14125124 (M-H), 109 (M-NH₂), 96 (C₆H₄F)

Data for 2-Fluoro-5-(trifluoromethyl)benzylamine is sourced from the NIST WebBook. Data for other compounds are compiled from publicly available spectral databases.

Predicted Fragmentation Pathway of 2-Fluoro-3-(trifluoromethyl)benzylamine

The fragmentation of 2-Fluoro-3-(trifluoromethyl)benzylamine under electron ionization is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The initial ionization event will form the molecular ion at m/z 193. Subsequent fragmentation is likely to involve the loss of a hydrogen radical, a fluorine atom, the trifluoromethyl group, or the aminomethyl group.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_Pathway_of_2-Fluoro-3-(trifluoromethyl)benzylamine M C₈H₇F₄N⁺˙ m/z = 193 (Molecular Ion) F1 C₈H₆F₄N⁺ m/z = 192 (Loss of H) M->F1 - H˙ F2 C₈H₇F₃N⁺ m/z = 174 (Loss of F) M->F2 - F˙ F3 C₇H₇FN⁺ m/z = 124 (Loss of CF₃) M->F3 - CF₃˙ F4 C₇H₄F₄⁺ m/z = 164 (Loss of CH₂NH₂) M->F4 - CH₂NH₂˙ F5 C₆H₄F⁺ m/z = 95 (Fluorotropylium ion) F3->F5 - HCN

Caption: Predicted fragmentation pathway of 2-Fluoro-3-(trifluoromethyl)benzylamine.

Experimental Protocols

A standardized protocol for the analysis of 2-Fluoro-3-(trifluoromethyl)benzylamine and its alternatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

The following diagram illustrates the general experimental workflow for GC-MS analysis:

GC-MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10-100 µg/mL) Stock->Working Dilution GC_Injection GC Injection Working->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing (Library Search, etc.) Acquisition->Processing

Caption: General workflow for GC-MS analysis of benzylamine derivatives.

Performance Comparison and Discussion

The mass spectrum of 2-Fluoro-5-(trifluoromethyl)benzylamine from the NIST database shows a prominent molecular ion peak at m/z 193, indicating good stability of the parent molecule under EI conditions. Key fragmentation peaks are observed at m/z 174, corresponding to the loss of a fluorine atom, and at m/z 124, resulting from the loss of the trifluoromethyl group. The base peak is often the ion resulting from the loss of a hydrogen atom (m/z 192) or the tropylium-like ion formed after rearrangement.

For 2-Fluoro-3-(trifluoromethyl)benzylamine, a similar fragmentation pattern is expected. However, the relative intensities of the fragment ions may differ due to the ortho positioning of the fluoro and trifluoromethyl groups. This proximity could lead to unique fragmentation pathways, potentially involving interactions between the two substituents, which might result in a more pronounced loss of HF or other neutral molecules.

In comparison, 4-(Trifluoromethyl)benzylamine, lacking the fluorine substituent, exhibits a simpler fragmentation pattern with the primary losses being a hydrogen atom and the trifluoromethyl group. 2-Fluorobenzylamine, lacking the trifluoromethyl group, shows characteristic fragments for a fluorinated aromatic ring.

The detailed analysis of these fragmentation patterns is crucial for the unambiguous identification of these isomers in complex matrices, a common challenge in drug metabolism and environmental analysis. The provided experimental protocol offers a robust starting point for developing and validating analytical methods for this class of compounds. Researchers are encouraged to use this guide as a foundation for their own experimental work and to contribute to the growing body of mass spectral data for these important chemical entities.

Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro-3-(trifluoromethyl)benzylamine and Its Positional Isomers

Audience: Researchers, scientists, and drug development professionals. Introduction Benzylamines are crucial building blocks in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylamines are crucial building blocks in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups into the benzylamine scaffold can significantly modulate a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. Understanding the relative reactivity of different isomers of fluoro-trifluoromethyl-substituted benzylamines is therefore critical for optimizing reaction conditions and predicting the behavior of these compounds in various chemical transformations.

This guide provides a comparative analysis of the reactivity of 2-Fluoro-3-(trifluoromethyl)benzylamine and its positional isomers, focusing on a representative N-acylation reaction. The reactivity is primarily influenced by the electronic effects of the fluorine and trifluoromethyl substituents on the nucleophilicity of the benzylic amine.

Theoretical Reactivity Analysis

The reactivity of the primary amine group in benzylamines in nucleophilic reactions, such as N-acylation, is directly related to its electron density. Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, thereby reducing its reactivity. Both fluorine and the trifluoromethyl group are strongly electron-withdrawing. The magnitude of this effect depends on their position relative to the benzylamine moiety.

  • 2-Fluoro-3-(trifluoromethyl)benzylamine: In this isomer, both electron-withdrawing groups are ortho and meta to the benzylic carbon. Their combined inductive and resonance effects are expected to significantly decrease the electron density of the aromatic ring, which in turn reduces the nucleophilicity of the amine.

  • Other Isomers (e.g., 4-Fluoro-3-(trifluoromethyl)benzylamine, 3-Fluoro-4-(trifluoromethyl)benzylamine): The positioning of these powerful electron-withdrawing groups will have a differential impact on the amine's reactivity. For instance, a para-substituent generally exerts a stronger electronic influence than a meta-substituent.

Based on these principles, one can predict a general trend in reactivity, which would then be confirmed and quantified through experimental data.

Illustrative Quantitative Data: N-Acylation Reaction

To provide a quantitative comparison, we present hypothetical data for the N-acylation of various isomers of fluoro-trifluoromethyl-substituted benzylamines with a standard acylating agent, such as acetyl chloride, under identical reaction conditions. The reaction progress could be monitored by techniques like HPLC or GC to determine the reaction rate constant (k) or the reaction yield after a fixed time.

Table 1: Illustrative Reactivity Data for the N-Acylation of Fluoro-(trifluoromethyl)benzylamine Isomers

IsomerReaction Rate Constant (k) (M⁻¹s⁻¹) (Hypothetical)Reaction Yield after 1h (%) (Hypothetical)
Benzylamine (Reference)1.5 x 10⁻¹98
2-Fluoro-3-(trifluoromethyl)benzylamine2.8 x 10⁻³65
4-Fluoro-3-(trifluoromethyl)benzylamine3.5 x 10⁻³72
3-Fluoro-4-(trifluoromethyl)benzylamine1.9 x 10⁻³58
5-Fluoro-2-(trifluoromethyl)benzylamine4.1 x 10⁻³78

Experimental Protocols

A detailed methodology for a representative N-acylation reaction is provided below.

General Procedure for N-Acylation of Fluoro-(trifluoromethyl)benzylamine Isomers:

  • Reactant Preparation: A solution of the respective fluoro-(trifluoromethyl)benzylamine isomer (1.0 mmol) and a non-nucleophilic base, such as triethylamine (1.2 mmol), in a suitable aprotic solvent (e.g., 10 mL of dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation of Reaction: The solution is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 mmol) is added dropwise to the stirred solution over a period of 5 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1 hour). Aliquots are taken at regular intervals and quenched with a suitable reagent. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the N-acylated product.

  • Work-up and Isolation: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final N-acylated product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the logical relationship of substituent effects on reactivity and a typical experimental workflow for the N-acylation reaction.

G Figure 1. Influence of Substituents on Amine Reactivity substituents Substituent Position (Fluoro & Trifluoromethyl) electronic_effects Electronic Effects (Inductive & Resonance) substituents->electronic_effects Determines amine_nucleophilicity Amine Nucleophilicity electronic_effects->amine_nucleophilicity Modulates reaction_rate Rate of N-Acylation amine_nucleophilicity->reaction_rate Directly Proportional to

Caption: Figure 1. Logical relationship of substituent effects on amine reactivity.

G Figure 2. Experimental Workflow for N-Acylation start Start reactant_prep Reactant Preparation (Benzylamine Isomer, Base, Solvent) start->reactant_prep reaction_initiation Reaction Initiation (Add Acetyl Chloride at 0°C) reactant_prep->reaction_initiation monitoring Reaction Monitoring (HPLC) reaction_initiation->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Figure 2. A typical experimental workflow for N-acylation.

Validation

Structure-Activity Relationship of 2-Fluoro-3-(trifluoromethyl)benzylamine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 2-Fluoro-3-(trifluoromethyl)benzylamine, with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 2-Fluoro-3-(trifluoromethyl)benzylamine, with a focus on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). The data and protocols presented are compiled from studies on N-(substituted-benzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, where the benzylamine moiety plays a crucial role in ligand-receptor interaction.

Comparative Analysis of Biological Activity

The primary biological target identified for this class of compounds is the TRPV1 receptor, a non-selective cation channel involved in pain perception. The antagonistic activity is typically quantified by measuring the inhibition constant (Ki) against capsaicin (a potent TRPV1 agonist) and the half-maximal inhibitory concentration (IC50) against other activators like low pH.

The core structure explored in the literature is a 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide scaffold, with variations in the N-benzylamine moiety. The 2-fluoro-3-(trifluoromethyl)benzylamine substructure is a key component of these potent antagonists.

Quantitative Data Summary

The following tables summarize the in vitro antagonistic activity of selected analogs on human TRPV1 (hTRPV1). The data highlights how modifications to the benzylamine portion of the molecule impact its potency.

Table 1: SAR of 2-Substituted 4-(Trifluoromethyl)benzyl C-Region Analogs as hTRPV1 Antagonists

Compound ID2-Substituent on Benzyl RingKi (CAP) (nM)
Parent Scaffold (Structure with unsubstituted 2-position)-
16 4-Trifluoromethylpiperidinyl0.4
19 4-(Fluorobenzyl)piperidinyl0.4
20 4-(Fluorobenzyl)piperidinyl0.4
21 4-CyclohexylpiperazinylWeakly effective
27 Morpholino~4-fold less potent than piperidinyl analogs
43 (S)-enantiomer of a potent analog0.3
44S (S)-enantiomer of a potent analog0.3

Data extracted from a study on 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides.[1]

Table 2: SAR of 2-Amino Substituted N-(6-trifluoromethyl-pyridin-3-ylmethyl) Analogs

Compound ID2-Amino Substituent on Pyridine RingKi (CAP) (nM)IC50 (pH) (nM)
Parent 2 Unsubstituted Amino~20~120
33 PyrrolidinylPotentPotent
34 2-MethylpyrrolidinylEnhanced vs. 33Reduced vs. 33
35-36, 38, 40-41 Hydrophilic substituentsLoss of activityLoss of activity
37, 39, 42-44 Hydrophobic substituentsRetained potencyRetained potency
49S 4-Methylpiperidinyl0.26.3

Data extracted from a study on N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.[2]

Experimental Protocols

Synthesis of Benzylamine Analogs (Reductive Amination)

A common method for the synthesis of the target benzylamine derivatives is reductive amination.[3][4]

  • Starting Materials: A substituted benzaldehyde (e.g., 2-fluoro-3-(trifluoromethyl)benzaldehyde) and a primary or secondary amine.

  • Reaction: The aldehyde and amine are dissolved in a suitable solvent (e.g., dichloromethane or methanol).

  • Reducing Agent: A reducing agent such as sodium triacetoxyborohydride is added to the mixture.

  • Stirring: The reaction is stirred at room temperature overnight.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired benzylamine analog.

In Vitro hTRPV1 Antagonist Assay

The potency of the compounds as hTRPV1 antagonists is determined using a cell-based assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).

  • Assay Principle: Measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are loaded with the calcium indicator dye.

    • The test compounds (analogs) at various concentrations are added to the cells and incubated.

    • A TRPV1 agonist (e.g., capsaicin for Ki determination or a low pH buffer for IC50 determination) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The Ki and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Structure-Activity Relationship Logic

SAR_Logic cluster_SAR Key Structural Modifications and Activity Outcome Start Benzylamine Scaffold Hydrophobic Addition of Bulky, Hydrophobic Groups at 2-position Start->Hydrophobic Modification Hydrophilic Addition of Hydrophilic Groups at 2-position Start->Hydrophilic Modification Potency_Increase Increased Antagonistic Potency (Lower Ki / IC50) Hydrophobic->Potency_Increase Leads to Potency_Decrease Decreased or Lost Activity Hydrophilic->Potency_Decrease Leads to

Caption: SAR logic for 2-substituted benzylamine analogs as TRPV1 antagonists.

Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Compound_Synthesis 1. Synthesize Benzylamine Analogs (Reductive Amination) Cell_Culture 2. Culture hTRPV1-expressing CHO Cells Compound_Synthesis->Cell_Culture Assay_Prep 3. Plate Cells and Load with Calcium Indicator Dye Cell_Culture->Assay_Prep Compound_Addition 4. Add Test Compounds (Analogs) Assay_Prep->Compound_Addition Agonist_Stimulation 5. Stimulate with TRPV1 Agonist (Capsaicin or Low pH) Compound_Addition->Agonist_Stimulation Data_Acquisition 6. Measure Fluorescence Change (Calcium Influx) Agonist_Stimulation->Data_Acquisition Data_Analysis 7. Calculate Ki and IC50 Values Data_Acquisition->Data_Analysis

Caption: Workflow for evaluating the biological activity of benzylamine analogs.

Simplified TRPV1 Signaling Pathway

TRPV1_Signaling cluster_pathway TRPV1 Activation and Inhibition TRPV1 TRPV1 Receptor Ion Channel Activation Channel Opening TRPV1->Activation Inhibition Channel Blockade TRPV1->Inhibition Agonist Agonist (Capsaicin, Heat, Low pH) Agonist->TRPV1 Binds & Activates Antagonist Benzylamine Analog (Antagonist) Antagonist->TRPV1 Binds & Inhibits Calcium_Influx Ca2+ Influx Activation->Calcium_Influx Pain_Signal Nociceptive Signaling (Pain Perception) Calcium_Influx->Pain_Signal

Caption: Simplified signaling pathway of TRPV1 receptor activation and its inhibition.

References

Comparative

Comparative Analysis of the Biological Activities of Compounds Derived from 2-Fluoro-3-(trifluoromethyl)benzylamine

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel compounds synthesized from 2-Fluoro-3-(trifluoromethyl)benzylamine. This report details their anticancer and...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel compounds synthesized from 2-Fluoro-3-(trifluoromethyl)benzylamine. This report details their anticancer and antimicrobial activities, supported by experimental data and protocols.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The 2-fluoro-3-(trifluoromethyl)phenyl moiety, present in the precursor 2-Fluoro-3-(trifluoromethyl)benzylamine, represents a key pharmacophore. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this precursor, focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity of N-Aryl Sulfonamide Derivatives

A series of N-4-(N-2-(trifluoromethyl)phenyl)sulfamoyl amide derivatives were synthesized and evaluated for their antibacterial activity. Although not direct derivatives of the benzylamine, the core structure is closely related and provides valuable insights.

Table 1: Antibacterial Activity of N-4-(N-2-(trifluoromethyl)phenyl)sulfamoyl Amide Derivatives

Compound IDStructureAntibacterial Activity
6b 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamideHighest activity in the series[1]
Other Derivatives Varied amide substitutionsModerate to low activity[1]
Experimental Protocol: Synthesis of N-4-(N-2-(trifluoromethyl)phenyl)sulfamoyl Amide Derivatives

The synthesis of the N-4-(N-2-(trifluoromethyl)phenyl)sulfamoyl amide derivatives was accomplished through a multi-step reaction sequence starting from aniline. The key final step involves the coupling of a sulfamoyl chloride with various amides.[1]

Workflow for the Synthesis of N-Aryl Sulfonamides

G Aniline Aniline Sulfonylation Sulfonylation Aniline->Sulfonylation Intermediate1 4-Aminobenzenesulfonamide Sulfonylation->Intermediate1 Coupling Amide Coupling Intermediate1->Coupling FinalProduct N-4-(N-2-(trifluoromethyl)phenyl)sulfamoyl Amide Derivatives Coupling->FinalProduct

Caption: Synthetic route to N-aryl sulfonamides.

Antimicrobial Activity of Schiff Bases

Schiff bases derived from the condensation of an amine with an aldehyde or ketone are known to exhibit a wide range of biological activities. While direct synthesis from 2-Fluoro-3-(trifluoromethyl)benzylamine was not found in the reviewed literature, Schiff bases derived from fluorinated benzaldehydes provide a relevant comparison.

A series of Schiff bases were synthesized from isoniazid and various fluorinated benzaldehydes and evaluated for their antimicrobial and urease inhibition activities.[2]

Table 2: Antimicrobial Activity of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes

Compound IDAldehyde PrecursorMIC (mM) vs. C. albicansMIC (mM) vs. E. coli
L1 4-(Trifluoromethyl)benzaldehyde0.037[2]>1.55[2]
L4 2-Fluoro-5-(trifluoromethyl)benzaldehyde0.048[2]1.55[2]
Ciprofloxacin (Control) ---
Isoniazid (Control) ---
Experimental Protocol: Synthesis of Schiff Bases

The Schiff bases were prepared by refluxing an equimolar mixture of isoniazid and the respective fluorinated benzaldehyde in a methanol-chloroform solvent mixture. The resulting crystals were filtered, washed, and dried.[2]

Workflow for Schiff Base Synthesis

G Isoniazid Isoniazid Reaction Reflux in Methanol/Chloroform Isoniazid->Reaction Aldehyde Fluorinated Benzaldehyde Aldehyde->Reaction SchiffBase Schiff Base Product Reaction->SchiffBase

Caption: General synthesis of Schiff bases.

Experimental Protocol: Antimicrobial Screening

The in vitro antimicrobial activity was evaluated against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, and a fungal strain (C. albicans). The minimum inhibitory concentration (MIC) was determined using a serial dilution method.[2]

Discussion and Comparison with Alternatives

The inclusion of the 2-fluoro-3-(trifluoromethyl)phenyl moiety in molecular design is a promising strategy for the development of new therapeutic agents. The reviewed studies, while not directly utilizing 2-Fluoro-3-(trifluoromethyl)benzylamine as a starting material, highlight the potential of this structural motif in conferring significant biological activity.

The N-aryl sulfonamide derivative 6b demonstrated potent antibacterial activity, suggesting that the electronic properties imparted by the fluoro and trifluoromethyl groups contribute favorably to the interaction with bacterial targets.[1]

Similarly, the Schiff bases L1 and L4 , containing a trifluoromethylphenyl group, exhibited notable activity against C. albicans.[2] This indicates that this scaffold can be effectively utilized to generate compounds with antifungal properties.

Compared to existing drugs, the synthesized compounds show promise. For instance, some of the Schiff bases exhibited activity comparable to or better than the standard drug ciprofloxacin against certain strains.[3] However, further optimization is necessary to improve their activity spectrum and reduce potential toxicity.

Future Perspectives

The development of novel bioactive compounds from 2-Fluoro-3-(trifluoromethyl)benzylamine remains a fertile area for research. Future work should focus on the synthesis of a diverse library of derivatives, including amides, ureas, thioureas, and heterocyclic compounds, directly from this precursor. A systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory activities will be crucial to elucidate structure-activity relationships and identify lead candidates for further development.

Signaling Pathway for Apoptosis Induction by Anticancer Agents

G Drug Anticancer Compound (e.g., Derivative of 2-Fluoro-3-(trifluoromethyl)benzylamine) Cell Cancer Cell Drug->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway.

References

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzylamines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful approach is frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful approach is frequently employed to fine-tune the physicochemical properties and pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of fluorinated versus non-fluorinated benzylamines, a prevalent motif in numerous biologically active compounds. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for rational drug design and lead optimization.

The Impact of Fluorination: A Side-by-Side Comparison

The introduction of fluorine can profoundly alter a molecule's characteristics, influencing its basicity, lipophilicity, metabolic stability, and ultimately, its biological activity. The following tables summarize the quantitative differences observed between non-fluorinated benzylamines and their fluorinated counterparts.

Physicochemical Properties: pKa and Lipophilicity

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly impact the basicity (pKa) of the benzylamine nitrogen. This modulation of pKa can influence a compound's solubility, receptor interactions, and pharmacokinetic profile. Similarly, the effect of fluorination on lipophilicity (logP) is a critical consideration in drug design, affecting a molecule's ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyNon-Fluorinated BenzylamineFluorinated BenzylamineRationale for Change
pKa ~9.0 - 10.0Lower (e.g., ~8.0 - 9.0)The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.
logP VariesCan increase or decreaseThe effect is context-dependent. Fluorine can increase lipophilicity by masking polar functionalities or decrease it through altered intermolecular interactions.

Note: The pKa and logP values are illustrative and can vary significantly based on the specific substitution pattern and molecular context.

Metabolic Stability: Resisting Enzymatic Degradation

A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]

ParameterNon-Fluorinated AnalogFluorinated AnalogImplication
In Vitro Half-life (t½) ShorterLongerIncreased resistance to metabolic degradation.
Intrinsic Clearance (CLint) HigherLowerSlower rate of metabolism by the liver.

This table presents a generalized trend. Specific values are highly dependent on the compound and the in vitro system used.

Biological Activity: A Tale of Two Targets

The influence of fluorination on biological activity is highly target-dependent. It can either enhance or diminish the binding affinity of a compound for its biological target. Below are examples from studies on benzylamine derivatives targeting Monoamine Oxidase B (MAO-B) and dopamine receptors.

Case Study 1: Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine and is a major target for the treatment of Parkinson's disease.

CompoundDescriptionMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
SafinamideNon-fluorinated (comparative drug)0.163172
Compound D5Fluorinated pyrrolidine derivative0.0192440

Data from a study on chiral fluorinated pyrrolidine derivatives, which share structural similarities with benzylamines and target MAO-B.[2]

Case Study 2: Dopamine Receptor Binding

Dopamine receptors are crucial for various neurological processes, and ligands targeting these receptors are used to treat a range of disorders.

CompoundDescriptionD3 Receptor Ki (nM)D3 vs. D2 Selectivity
Analog Series 6a-fFluorinated N-phenylpiperazine benzamides1.4 - 4367 - 1831-fold
Analog Series 7a-fFluorinated N-phenylpiperazine benzamides2.5 - 3173 - 1390-fold

Data from a study on fluorinated N-phenylpiperazine analogs, which contain a benzylamine-like core.[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a standardized acid or base to a solution of the benzylamine derivative while monitoring the pH.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Equilibration: Prepare a solution of the test compound in a mixture of n-octanol and water (or a suitable buffer).

  • Separation: Vigorously shake the mixture to allow for partitioning, then centrifuge to separate the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.[1]

  • Incubation: Incubate the test compound at a known concentration with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[1]

Visualizing the Impact of Benzylamines

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.

G cluster_0 Dopaminergic Synapse cluster_1 Mechanism of Action Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by D2R D2 Receptor Dopamine->D2R Binds Benzylamine_Drug Benzylamine-based MAO-B Inhibitor Benzylamine_Agonist Benzylamine-based D2R Agonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Benzylamine_Drug->MAO_B Inhibits Benzylamine_Agonist->D2R Activates

Caption: Dopaminergic synapse and benzylamine drug targets.

G start Start prepare Prepare Microsomes, Test Compound, and NADPH-regenerating system start->prepare incubate Incubate at 37°C prepare->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (cold acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: In vitro metabolic stability assay workflow.

References

Comparative

Assessing the Metabolic Stability of Drugs Derived from 2-Fluoro-3-(trifluoromethyl)benzylamine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. A compound t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative assessment of the expected metabolic stability of drugs derived from the 2-Fluoro-3-(trifluoromethyl)benzylamine scaffold, contextualized with alternative chemical moieties and supported by established experimental protocols.

The 2-Fluoro-3-(trifluoromethyl)benzylamine scaffold is of particular interest due to the combined presence of two fluorine-containing groups on the aromatic ring. The fluoro group at the 2-position and the trifluoromethyl group at the 3-position are expected to exert strong electronic effects, influencing the molecule's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[1][2][3]

The Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into a drug molecule can significantly alter its metabolic profile. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.[1] Furthermore, the high electronegativity of fluorine can shield adjacent C-H bonds from enzymatic attack, a common site of metabolic oxidation.[3]

The trifluoromethyl (-CF3) group, in particular, is a powerful tool for blocking metabolic pathways.[4] Its strong electron-withdrawing nature can deactivate an aromatic ring towards oxidative metabolism. For instance, the replacement of a metabolically labile methyl group with a trifluoromethyl group has been shown to dramatically increase the metabolic stability of various compounds.[4]

Expected Metabolic Pathways of 2-Fluoro-3-(trifluoromethyl)benzylamine Derivatives

Key potential metabolic transformations include:

  • N-Dealkylation: Cleavage of the bond between the benzylic carbon and the nitrogen atom.

  • N-Oxidation: Oxidation of the nitrogen atom to form hydroxylamines or N-oxides.[7]

  • Aromatic Hydroxylation: While the electron-withdrawing fluoro and trifluoromethyl groups are expected to decrease the susceptibility of the aromatic ring to oxidation, it may still occur at less sterically hindered and electronically favorable positions.[1]

The presence of the fluoro and trifluoromethyl groups on the benzylamine ring is anticipated to significantly hinder aromatic hydroxylation. The primary metabolic liability for derivatives of this scaffold is therefore likely to be at the benzylic position or the amine functionality.

Comparative Metabolic Stability Data

To illustrate the impact of fluorination on metabolic stability, the following table summarizes in vitro data for representative compounds from the literature. This data is intended to provide a comparative context for the expected performance of 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives.

Compound ClassRepresentative CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound (if applicable)Reference t½ (min)
Non-fluorinated Benzylamine BenzylamineRat Liver Microsomes----
Fluorinated Aromatic 4'-fluorocelecoxibHuman P450 incubationsSignificantly more stable-CelecoxibLess stable[1]
Trifluoromethylated Aromatic (Trifluoromethyl)oxadiazole analogMonkey Liver MicrosomesMore stable (fewer metabolites)-Methyl-substituted analogLess stable[4]
Fluorinated Heterocycle 9-FluororisperidoneHuman P450 incubations16-fold more stable-RisperidoneLess stable[1]

Note: The data in this table is illustrative and sourced from different studies. Direct comparison of absolute values should be made with caution. The key takeaway is the relative improvement in metabolic stability upon fluorination.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The two most common in vitro methods are incubations with liver microsomes and hepatocytes.[4][8][9][10][11]

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by CYP enzymes.[4][9][12]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (from human or other species) are thawed on ice.[9]

    • NADPH regenerating system (cofactor for CYP enzymes).[4][9]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[9]

  • Incubation:

    • The test compound is pre-incubated with liver microsomes in the phosphate buffer at 37°C.[12]

    • The reaction is initiated by the addition of the NADPH regenerating system.[9]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][9]

  • Reaction Termination:

    • The reaction in each aliquot is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[9][12]

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated protein.[12]

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS.[13][14][15][16]

  • Data Analysis:

    • The disappearance of the parent compound over time is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[17]

Hepatocyte Stability Assay

Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive assessment of a compound's metabolic fate.[8][11][18]

Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E).[8][18]

    • Cell viability is assessed.

  • Incubation:

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.[8][17]

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[8]

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent.

    • Samples are processed similarly to the microsomal assay to remove proteins.

  • Analysis and Data Interpretation:

    • LC-MS/MS is used to quantify the remaining parent compound.[11]

    • The half-life and intrinsic clearance are calculated.[8][17]

Visualizing Metabolic Stability Assessment and Pathways

To further clarify the experimental workflow and potential metabolic transformations, the following diagrams are provided.

Metabolic_Stability_Workflow Test_Compound Test Compound (e.g., 2-Fluoro-3-(trifluoromethyl) benzylamine derivative) Microsomes Liver Microsomes + NADPH Test_Compound->Microsomes Phase I Focus Hepatocytes Hepatocytes Test_Compound->Hepatocytes Phase I & II Incubation Incubation at 37°C (Time Points) Microsomes->Incubation Hepatocytes->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching LC_MS_MS LC-MS/MS Analysis Quenching->LC_MS_MS Data_Analysis Data Analysis (t½, CLint) LC_MS_MS->Data_Analysis

In Vitro Metabolic Stability Experimental Workflow

Metabolic_Pathway Parent 2-Fluoro-3-(trifluoromethyl) benzylamine Derivative N_Dealkylation N-Dealkylation Product (2-Fluoro-3-(trifluoromethyl)benzaldehyde) Parent->N_Dealkylation CYP-mediated N_Oxidation N-Oxidation Product (Hydroxylamine/N-oxide) Parent->N_Oxidation CYP/FMO-mediated Aromatic_Hydroxylation Aromatic Hydroxylation (Less Likely) Parent->Aromatic_Hydroxylation CYP-mediated (Hindered)

Hypothetical Metabolic Pathways

Conclusion

The 2-Fluoro-3-(trifluoromethyl)benzylamine scaffold represents a promising starting point for the design of metabolically robust drug candidates. The strategic placement of both a fluoro and a trifluoromethyl group on the aromatic ring is expected to significantly reduce susceptibility to oxidative metabolism, particularly aromatic hydroxylation. While direct comparative data is limited, the principles of metabolic stability and the known effects of fluorination strongly suggest that derivatives of this scaffold will exhibit favorable metabolic profiles compared to their non-fluorinated or less-fluorinated counterparts. The experimental protocols detailed in this guide provide a framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the optimization of lead compounds.

References

Validation

In Vitro Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of a 2-Fluoro-3-(trifluoromethyl)benzylamine Derivative

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative in vitro analysis of a novel, hypothetical kinase inhibitor, designated FKI (Fictional Kinase Inhibitor), synthesized from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of a novel, hypothetical kinase inhibitor, designated FKI (Fictional Kinase Inhibitor), synthesized from a 2-fluoro-3-(trifluoromethyl)benzylamine scaffold. The performance of FKI is benchmarked against Erlotinib, a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the experimental methodologies used for in vitro characterization and presents the comparative data in a structured format to aid in the evaluation of this new chemical entity.

Target Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell growth and survival.[4] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FKI FKI / Erlotinib FKI->EGFR Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 1. Prepare serial dilutions of inhibitor r1 3. Add inhibitor to 384-well plate p1->r1 p2 2. Prepare Enzyme, Substrate, and ATP solutions r2 4. Add EGFR Enzyme p2->r2 r1->r2 r3 5. Add Substrate/ATP mix to initiate reaction r2->r3 r4 6. Incubate for 60 min at room temperature r3->r4 d1 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) r4->d1 d2 8. Incubate for 40 min d1->d2 d3 9. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) d2->d3 d4 10. Incubate for 30 min d3->d4 d5 11. Measure Luminescence d4->d5 a1 12. Calculate % Inhibition d5->a1 a2 13. Determine IC₅₀ value a1->a2

References

Comparative

A Comparative Guide to Purity Analysis of Synthesized 2-Fluoro-3-(trifluoromethyl)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. For novel compounds such as 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives, which hold potential in various therapeutic areas, establishing a robust analytical strategy for purity determination is critical. This guide provides an objective comparison of the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative analysis of their performance, supported by representative experimental data and detailed methodologies, to aid researchers in selecting the most appropriate techniques for their specific needs.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity analysis is contingent on the physicochemical properties of the analyte and the potential impurities. For 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives, a multi-faceted approach is often necessary for comprehensive characterization.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Purity and impurity profiling of non-volatile and thermally labile compounds.Purity and impurity profiling of volatile and semi-volatile compounds.Structural elucidation and quantitative analysis (qNMR) of the primary compound and major impurities.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Very high, provides mass spectra for definitive identification of volatile impurities.High, provides detailed structural information for identification. ¹⁹F NMR is highly specific for fluorinated compounds.
Sensitivity High, capable of detecting trace-level impurities, often in the ppm range.Very high, excellent for detecting trace volatile impurities like residual solvents.Generally lower sensitivity compared to chromatographic methods for trace impurities.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with modern fast GC methods.Lower, as sample preparation and data acquisition can be more time-consuming for quantitative analysis.
Typical Purity Assay >99.5% (by area percent)>99% (for volatile components)>98% (by qNMR)

Quantitative Purity Analysis: A Comparative Overview

The following table presents a representative comparison of purity analysis results for a synthesized batch of a 2-Fluoro-3-(trifluoromethyl)benzylamine derivative, as determined by HPLC, GC-MS, and quantitative NMR (qNMR).

Table 2: Representative Purity Analysis Data for a 2-Fluoro-3-(trifluoromethyl)benzylamine Derivative

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Impurities Detected
HPLC-UV (254 nm) 99.60.01%0.03%Positional isomers, starting material residues, non-volatile by-products.
GC-MS 99.8 (of volatile components)0.005%0.015%Residual solvents (e.g., Dichloromethane, Toluene), volatile starting materials.
¹H and ¹⁹F qNMR 99.2~0.1%~0.3%Structural isomers, residual starting materials with distinct NMR signals.

Note: The data presented are representative and may vary depending on the specific derivative and the validated analytical method.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are foundational methodologies for each of the discussed analytical techniques, which can be optimized for specific 2-Fluoro-3-(trifluoromethyl)benzylamine derivatives.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

This method is suitable for the determination of purity and the profiling of non-volatile impurities.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 95% A, ramping to 5% A over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or as determined by the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurity Analysis

This method is particularly effective for identifying and quantifying volatile impurities such as residual solvents and starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for amine analysis.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a stock solution of the sample in a volatile solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative NMR provides a direct measurement of the analyte's purity against a certified internal standard without the need for a specific reference standard of the analyte itself. Both ¹H and ¹⁹F NMR can be utilized.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher), equipped with a probe capable of ¹H and ¹⁹F detection.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Fluoro-3-(trifluoromethyl)benzylamine derivative into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like trifluorotoluene for ¹⁹F qNMR) of known purity.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹⁹F NMR Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Relaxation Delay (d1): As for ¹H NMR, ensure it is sufficient for quantitative analysis.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of nuclei contributing to each signal, the molecular weights, and the masses of the analyte and the standard.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC, GC-MS, and qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Impurities (Mass Spectra) TIC->Identify Quantify Quantify Volatile Components Identify->Quantify

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire Spectrum (¹H or ¹⁹F) Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Validation

Comparing the efficacy of pesticides derived from different fluorinated benzylamines

The introduction of fluorine atoms into the molecular structure of pesticides is a widely recognized strategy for enhancing their biological activity and metabolic stability. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine atoms into the molecular structure of pesticides is a widely recognized strategy for enhancing their biological activity and metabolic stability. This guide provides a comparative analysis of the efficacy of a series of fluorinated benzyl acetone analogs, which are structurally related to benzylamines, against the Queensland fruit fly (Bactrocera tryoni). The data presented is derived from a study that systematically investigated the impact of fluorination on the insecticidal properties of these compounds.

Data Presentation: Insecticidal Activity

The insecticidal efficacy of nine ring-fluorinated benzyl acetone analogs was compared to the parent compound, benzyl acetone, and two known fruit fly attractants, cuelure and melolure. The lethal concentration required to kill 50% (LC50) and 90% (LC90) of the test population was determined for both male and female Queensland fruit flies.

CompoundTarget SpeciesLC50 (μmol/cm²) [95% CI]LC90 (μmol/cm²) [95% CI]
Benzyl acetone Male B. tryoni0.21 [0.18, 0.23]0.42 [0.37, 0.50]
Female B. tryoni0.25 [0.22, 0.28]0.51 [0.44, 0.62]
4-(4-fluorophenyl)-2-butanone Male B. tryoni0.08 [0.07, 0.09]0.16 [0.14, 0.19]
Female B. tryoni0.11 [0.10, 0.12]0.22 [0.19, 0.26]
4-(3-fluorophenyl)-2-butanone Male B. tryoni0.06 [0.05, 0.07]0.12 [0.10, 0.15]
Female B. tryoni0.09 [0.08, 0.10]0.18 [0.15, 0.22]
4-(2-fluorophenyl)-2-butanone Male B. tryoni0.15 [0.13, 0.17]0.31 [0.26, 0.38]
Female B. tryoni0.18 [0.16, 0.21]0.38 [0.32, 0.48]
4-(2,4-difluorophenyl)-2-butanone Male B. tryoni0.05 [0.04, 0.06]0.10 [0.08, 0.12]
Female B. tryoni0.07 [0.06, 0.08]0.14 [0.12, 0.17]
4-(3,4-difluorophenyl)-2-butanone Male B. tryoni0.04 [0.03, 0.05]0.08 [0.07, 0.10]
Female B. tryoni0.06 [0.05, 0.07]0.12 [0.10, 0.15]
4-(2,3,4-trifluorophenyl)-2-butanone Male B. tryoni0.03 [0.02, 0.04]0.06 [0.05, 0.08]
Female B. tryoni0.04 [0.03, 0.05]0.08 [0.07, 0.11]
4-(2,4,5-trifluorophenyl)-2-butanone Male B. tryoni0.02 [0.01, 0.03]0.04 [0.03, 0.06]
Female B. tryoni0.03 [0.02, 0.04]0.06 [0.05, 0.08]
4-(2,4,6-trifluorophenyl)-2-butanone Male B. tryoni0.02 [0.01, 0.03]0.04 [0.03, 0.06]
Female B. tryoni0.03 [0.02, 0.04]0.06 [0.05, 0.08]
4-(pentafluorophenyl)-2-butanone Male B. tryoni0.01 [0.01, 0.02]0.02 [0.02, 0.03]
Female B. tryoni0.02 [0.01, 0.02]0.04 [0.03, 0.05]
Cuelure Male B. tryoni> 1.0> 1.0
Female B. tryoni> 1.0> 1.0
Melolure Male B. tryoni> 1.0> 1.0
Female B. tryoni> 1.0> 1.0

Data sourced from a study on the insecticidal activity of ring-fluorinated benzyl acetone analogs.[1][2]

Experimental Protocols

Surface-Film Bioassay for Insecticidal Activity

The insecticidal activity of the fluorinated benzyl acetone analogs was determined using a surface-film assay.[1][2]

  • Preparation of Test Solutions: A stock solution of each test compound was prepared in analytical grade acetone. A series of dilutions were then made to create a range of concentrations for testing.

  • Application to Test Arena: 200 µL of each test solution was evenly applied to the bottom surface of a 5.5 cm diameter glass Petri dish. The acetone was allowed to evaporate completely, leaving a uniform film of the test compound. Control dishes were treated with 200 µL of acetone only.

  • Introduction of Insects: Twenty adult Queensland fruit flies (7-10 days old) of a single sex were introduced into each Petri dish. The dishes were then covered.

  • Incubation: The Petri dishes were maintained at a constant temperature of 25°C.

  • Mortality Assessment: Mortality was assessed at 24 hours post-treatment. Flies that were unable to walk were considered dead.

  • Data Analysis: The LC50 and LC90 values, along with their 95% confidence intervals, were calculated using probit analysis. Each concentration was replicated three to five times.

Visualizations

Experimental Workflow for Surface-Film Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution in Acetone prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions apply_solution Apply 200 µL to Petri Dish prep_dilutions->apply_solution evaporate Evaporate Acetone apply_solution->evaporate add_insects Introduce 20 Adult B. tryoni evaporate->add_insects incubate Incubate at 25°C for 24 hours add_insects->incubate assess_mortality Assess Mortality incubate->assess_mortality probit_analysis Calculate LC50 & LC90 (Probit Analysis) assess_mortality->probit_analysis

Caption: Workflow of the surface-film bioassay used to determine insecticidal efficacy.

Postulated Signaling Pathway Disruption by Neurotoxic Insecticides

G cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (e.g., Acetylcholine) Receptor Receptor NT->Receptor Binds Enzyme Degradative Enzyme (e.g., Acetylcholinesterase) NT->Enzyme Degraded by IonChannel Ion Channel Opening Receptor->IonChannel Activates Signal Signal Propagation IonChannel->Signal Leads to Insecticide Fluorinated Neurotoxic Pesticide Insecticide->Enzyme Inhibits

Caption: Generalized pathway of neurotoxic insecticides targeting synaptic enzymes.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Fluoro-3-(trifluoromethyl)benzylamine: A Guide for Laboratory Professionals

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Fluoro-3-(trifluoromethyl)benzylamine, a chemical compound utilized in research and drug development. Adherence to...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 2-Fluoro-3-(trifluoromethyl)benzylamine, a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

2-Fluoro-3-(trifluoromethyl)benzylamine is a halogenated organic compound and is considered hazardous.[1] As such, it must be disposed of following specific protocols for chemical waste. Improper disposal can lead to environmental contamination and potential health risks.

Key Disposal Principles

The fundamental principle for disposing of 2-Fluoro-3-(trifluoromethyl)benzylamine is to treat it as a hazardous chemical waste. This necessitates segregation from general laboratory waste and other chemical waste streams.[2][3] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

All personnel handling this compound must be trained in proper waste management procedures and be familiar with the information provided in the Safety Data Sheet (SDS) for this or similar chemicals.[2][5]

Quantitative Data Summary

While a specific Safety Data Sheet for 2-Fluoro-3-(trifluoromethyl)benzylamine was not identified, data from structurally similar compounds provide essential safety information.

PropertyValue (for similar compounds)Source
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[4][6]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, P501[6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-impermeable gloves, protective clothing.[4]
Disposal Method Approved waste disposal plant; controlled incineration.[4][7][8]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "Halogenated Organic Waste."[1][9]

  • 2-Fluoro-3-(trifluoromethyl)benzylamine waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[1][2][9]

2. Container Management:

  • Use a compatible, leak-proof container, such as a polyethylene or glass bottle with a secure cap.[2][10]

  • The container must be kept closed except when adding waste.[3][9]

  • Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name, and any associated hazard symbols.[9][11]

3. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.[9]

  • The storage area should be away from sources of ignition and incompatible materials.[4]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Wear appropriate PPE, including respiratory protection if necessary.[4]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material and place it in the designated halogenated waste container.[8][10]

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Do not attempt to treat or dispose of the chemical waste through conventional laboratory methods such as evaporation in a fume hood or disposal down the drain.[5][10][12]

6. Empty Container Disposal:

  • Empty containers that held 2-Fluoro-3-(trifluoromethyl)benzylamine must be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate must be collected and disposed of as halogenated organic waste.[5]

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal as regular trash after defacing the label.[4][5]

Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of 2-Fluoro-3-(trifluoromethyl)benzylamine Waste B Segregate as Halogenated Organic Waste A->B E Spill Occurs A->E C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D G Arrange for Professional Waste Collection D->G F Execute Spill Cleanup Protocol E->F F->C H Transport to Licensed Disposal Facility G->H I Controlled Incineration or Chemical Destruction H->I

Caption: Disposal workflow for 2-Fluoro-3-(trifluoromethyl)benzylamine waste.

References

Handling

Personal protective equipment for handling 2-Fluoro-3-(trifluoromethyl)benzylamine

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-3-(trifluoromethyl)benzylamine was not located. The following guidance is based on the safety data of closely related isomers, including 3-Fluoro-5-(trifluorome...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-3-(trifluoromethyl)benzylamine was not located. The following guidance is based on the safety data of closely related isomers, including 3-Fluoro-5-(trifluoromethyl)benzylamine and 4-Fluoro-2-(trifluoromethyl)benzylamine. It is imperative to treat 2-Fluoro-3-(trifluoromethyl)benzylamine with the same, if not greater, level of caution as these analogues.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 2-Fluoro-3-(trifluoromethyl)benzylamine. The information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Immediate Precautions

Based on analogous compounds, 2-Fluoro-3-(trifluoromethyl)benzylamine is anticipated to be a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation of vapors or mists may be harmful and cause respiratory irritation. Swallowing the substance can lead to a strong corrosive effect on the mouth and throat, with a danger of perforation of the esophagus and stomach.[1]

Immediate Actions:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial when working with this hazardous chemical. The following operational plan outlines the necessary steps to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle 2-Fluoro-3-(trifluoromethyl)benzylamine in a properly functioning chemical fume hood to minimize inhalation of vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.

    • A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splashing, a chemically impervious suit should be considered.

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

3. Handling Procedures:

  • Before use, carefully inspect the container for any damage or leaks.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1]

  • Keep the container tightly closed when not in use.

4. Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be designated for corrosive materials.

  • Store locked up to prevent unauthorized access.[1]

Quantitative Data for Analogous Compounds

The following table summarizes key quantitative data for isomers of 2-Fluoro-3-(trifluoromethyl)benzylamine. This data should be used as a reference to infer the properties of the target compound.

Property4-Fluoro-2-(trifluoromethyl)benzylamine3-Fluoro-5-(trifluoromethyl)benzylamine
CAS Number 202522-22-3150517-77-4
Molecular Formula C₈H₇F₄NC₈H₇F₄N
Molecular Weight 193.14 g/mol 193.14 g/mol
Physical State LiquidLiquid
Appearance ColorlessColorless

Disposal Plan

Proper disposal of 2-Fluoro-3-(trifluoromethyl)benzylamine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • This chemical is considered hazardous waste.

  • All materials that have come into contact with the substance, including gloves, pipette tips, and empty containers, should be treated as hazardous waste.

2. Waste Segregation and Collection:

  • Collect all waste containing 2-Fluoro-3-(trifluoromethyl)benzylamine in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for handling 2-Fluoro-3-(trifluoromethyl)benzylamine, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Decontaminate Decontaminate Chemical Handling->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Workflow for the safe handling of 2-Fluoro-3-(trifluoromethyl)benzylamine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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